molecular formula C32H51NO4 B15588711 Daphnilongeridine

Daphnilongeridine

Cat. No.: B15588711
M. Wt: 513.8 g/mol
InChI Key: VQBLZPKBXFEWGF-YLFMCYNSSA-N
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Description

Daphnilongeridine is a useful research compound. Its molecular formula is C32H51NO4 and its molecular weight is 513.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C32H51NO4

Molecular Weight

513.8 g/mol

IUPAC Name

[(1S,2R,5S,7S,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10R,11R,13S)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate

InChI

InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20?,21-,22-,23+,24+,25-,26+,27-,28-,29-,30-,31+,32-/m0/s1

InChI Key

VQBLZPKBXFEWGF-YLFMCYNSSA-N

Origin of Product

United States

Foundational & Exploratory

The Origin of Daphnilongeridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine is a naturally occurring, complex polycyclic alkaloid belonging to the extensive family of Daphniphyllum alkaloids. Isolated from the plant species Daphniphyllum macropodum, this compound has garnered interest within the scientific community due to its significant cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the origin of this compound, including its natural source, proposed biosynthetic pathway, and key experimental data related to its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Origin and Isolation

This compound is a secondary metabolite produced by plants of the genus Daphniphyllum, specifically from the twigs and leaves of Daphniphyllum macropodum Miq.[1][2] This evergreen plant is native to East Asia and has been a rich source for the discovery of a diverse array of structurally unique alkaloids.

Experimental Protocols: Isolation of this compound

While the seminal publication by Zhang and colleagues first reporting the isolation of this compound provides the basis for its discovery, specific, detailed experimental protocols are not fully available in publicly accessible domains. However, a general methodology for the isolation of Daphniphyllum alkaloids can be inferred from various studies in the field. This typically involves the following steps:

  • Extraction: The dried and powdered plant material (twigs and leaves of D. macropodum) is subjected to extraction with an organic solvent, commonly methanol (B129727) or ethanol, at room temperature for an extended period. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and re-extracted with an organic solvent like chloroform (B151607) or dichloromethane.

  • Chromatographic Purification: The enriched alkaloid fraction is subjected to a series of chromatographic techniques for the separation and purification of individual compounds. These methods typically include:

    • Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is fractionated on a silica gel column using a gradient of solvents, such as a chloroform-methanol mixture, to separate compounds based on polarity.

    • Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions obtained from column chromatography is often achieved using preparative TLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically performed using reversed-phase HPLC.

Quantitative data regarding the yield of this compound from the plant material is not explicitly detailed in the available literature.

Chemical Structure and Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Formula: C₃₂H₅₁NO₄ Molecular Weight: 513.76 g/mol

Spectroscopic Data

Biosynthesis

The biosynthesis of Daphniphyllum alkaloids, including this compound, is believed to originate from the cyclization of squalene, a C30 triterpenoid (B12794562) precursor. While a definitive, step-by-step enzymatic pathway leading to the vast array of Daphniphyllum alkaloid skeletons has not been fully elucidated, a plausible biosynthetic pathway is proposed.

The intricate carbon skeleton of this compound is assembled through a series of complex cyclizations, rearrangements, and functional group modifications of the initial squalene-derived intermediate.

Proposed Biosynthetic Pathway

This compound Biosynthesis cluster_0 Core Pathway Squalene Squalene Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Epoxidation Protosteryl_Cation Protosteryl Cation Squalene Epoxide->Protosteryl_Cation Cyclization Cascade Daphnane_Skeleton Daphnane Skeleton Intermediate Protosteryl_Cation->Daphnane_Skeleton Rearrangements & N-incorporation This compound This compound Daphnane_Skeleton->this compound Late-stage modifications

Caption: Proposed biosynthetic pathway of this compound from squalene.

Biological Activity

This compound has been reported to exhibit significant cytotoxic activity against a range of human cancer cell lines. This biological activity is a key driver for the interest in this natural product within the drug development community.

In Vitro Cytotoxicity Data
Cell LineIC₅₀ (µM)Reference
Human Microvascular Endothelial Cells (HMEC)2.7[2]
Various other tumor cell lines2.4 - 9.7[2]

The specific signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated and represent an area for future research. The potent activity against a human microvascular endothelial cell line suggests potential anti-angiogenic properties.

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity Assay Workflow cluster_1 Experimental Steps Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with this compound (various concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis Data Analysis (IC₅₀ determination) Viability_Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

This compound stands out as a promising cytotoxic agent from the rich chemical diversity of Daphniphyllum macropodum. Its complex molecular architecture and potent biological activity make it an attractive target for both total synthesis and further pharmacological investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its mechanism of action. Furthermore, the development of a scalable synthetic route would provide access to larger quantities of the compound and its analogs for in-depth preclinical and clinical studies, potentially paving the way for the development of a novel anticancer therapeutic. The complete elucidation of its biosynthetic pathway could also open up avenues for its production through synthetic biology approaches.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine is a structurally complex member of the Daphniphyllum alkaloids, a diverse family of natural products isolated from plants of the Daphniphyllum genus. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its molecular formula, weight, and key structural features. Detailed information regarding its isolation from Daphniphyllum macropodum and its cytotoxic properties are also presented. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in the unique architecture and potential therapeutic applications of this intricate alkaloid.

Introduction

The Daphniphyllum alkaloids are a fascinating and structurally diverse class of natural products that have captivated chemists for decades due to their complex, polycyclic skeletons and significant biological activities.[1] These alkaloids are exclusively found in plants of the Daphniphyllum genus, which are used in traditional medicine for various purposes.[2] this compound, a notable member of this family, has been isolated from the branches of Daphniphyllum macropodum Miq.[3] Its intricate three-dimensional structure and stereochemistry pose a significant challenge for chemical synthesis and offer a unique scaffold for the development of novel therapeutic agents. This guide aims to consolidate the available information on the chemical structure, stereochemistry, and biological properties of this compound.

Chemical Structure and Properties

This compound is a C32 alkaloid with a complex hexacyclic ring system. Its fundamental chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₂H₅₁NO₄[3]
Molecular Weight 513.76 g/mol [3]
CAS Number 922522-15-4[3]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

The chemical structure of this compound is characterized by a dense and highly intricate arrangement of fused rings, typical of the Daphniphyllum alkaloids. The IUPAC name for this compound is [(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.0²,¹³.0³,⁷.0⁷,¹¹]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate.[3]

The stereochemistry of this compound is particularly complex, with multiple chiral centers that define its unique three-dimensional shape. The specific spatial arrangement of these centers is crucial for its biological activity.

Experimental Protocols

Isolation of this compound

This compound is a naturally occurring alkaloid isolated from the branches of Daphniphyllum macropodum Miq.[3] The general procedure for the isolation of Daphniphyllum alkaloids from this plant involves the following steps, as exemplified by the isolation of other alkaloids from the same genus:[2][4]

Fig. 1: General workflow for the isolation of this compound.

The powdered plant material is typically extracted with an organic solvent like ethanol. The resulting extract is then concentrated and subjected to an acid-base extraction to selectively isolate the alkaloid fraction. This crude alkaloid mixture is then separated using various chromatographic techniques, such as silica (B1680970) gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The complex structure and stereochemistry of this compound and related alkaloids are determined using a combination of modern spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.[2][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[4]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous proof of the molecular structure and absolute stereochemistry by determining the precise spatial arrangement of atoms and bond lengths/angles.[4]

The logical workflow for structural elucidation is depicted below.

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation NMR NMR Spectroscopy (1D & 2D) Connectivity Determine Connectivity NMR->Connectivity Stereochem Establish Stereochemistry NMR->Stereochem MS Mass Spectrometry (HRMS) Formula Confirm Molecular Formula MS->Formula XRAY X-ray Crystallography XRAY->Stereochem Structure Final Structure of This compound Connectivity->Structure Stereochem->Structure Formula->Structure

Fig. 2: Logical workflow for the structural elucidation of this compound.

Biological Activity

This compound has been reported to exhibit cytotoxicity against several tumor cell lines.[3] While specific IC₅₀ values for this compound are not widely published in readily accessible literature, numerous other Daphniphyllum alkaloids isolated from Daphniphyllum macropodum and related species have demonstrated significant cytotoxic effects against various human cancer cell lines, including P-388, A-549, SGC-7901, and HL-60.[5] For instance, daphnicyclidins M and N, also isolated from D. macropodum, showed IC₅₀ values of 5.7 µM and 6.5 µM against P-388 cells, respectively.[5] The cytotoxic potential of this compound warrants further investigation to determine its potency and selectivity against different cancer cell types.

At present, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound or its precise mechanism of action. The structural complexity and cytotoxic profile of this compound and its congeners make them intriguing candidates for further biological evaluation to uncover their molecular targets and potential as anticancer agents.

Conclusion

This compound stands out as a remarkable example of the structural intricacy and potential biological significance of the Daphniphyllum alkaloids. Its complex, stereochemically rich architecture presents a formidable challenge to synthetic chemists and a unique opportunity for the design of novel therapeutic agents. While its cytotoxic properties have been noted, a more detailed investigation into its potency, selectivity, and mechanism of action is required to fully assess its potential in drug development. This guide provides a foundational understanding of the chemical and stereochemical features of this compound, which will be instrumental for researchers working on the synthesis, biological evaluation, and therapeutic application of this fascinating natural product. Further studies are needed to unlock the full potential of this compound and other related alkaloids in the quest for new and effective anticancer drugs.

References

In-Depth Technical Guide to Daphnilongeridine: Physicochemical Properties and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine is a naturally occurring Daphniphyllum alkaloid isolated from the branches of Daphniphyllum macropodum Miq. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available scientific literature. It also explores its documented cytotoxic activity against various cancer cell lines, offering insights for its potential application in oncological research and drug development. Detailed experimental protocols for its isolation and characterization, as well as a proposed workflow for investigating its biological activity, are presented.

Physicochemical Properties

This compound presents as a powder and exhibits solubility in a range of common organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone. While comprehensive experimental data remains limited in publicly accessible literature, a combination of predicted and reported values provides a foundational understanding of its physicochemical profile.

Tabulated Physical and Chemical Data
PropertyValueSource
Molecular Formula C₃₂H₅₁NO₄
Molecular Weight 513.76 g/mol
Physical Form Powder
Boiling Point (Predicted) 581.4 ± 40.0 °C
Density (Predicted) 1.16 ± 0.1 g/cm³
pKa (Predicted) 12.93 ± 0.70
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Note: Predicted values are computationally derived and may differ from experimental results.

Biological Activity: Cytotoxicity

This compound has demonstrated notable cytotoxic effects against a panel of human tumor cell lines. This activity suggests its potential as a lead compound for the development of novel anticancer agents.

In Vitro Cytotoxicity

Experimental Protocols

The following sections outline the general methodologies for the isolation, characterization, and biological evaluation of this compound, based on standard practices for natural product chemistry.

Isolation and Purification of this compound

The isolation of this compound from its natural source, Daphniphyllum macropodum, typically involves the following steps:

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Separation A Air-dried, powdered branches of D. macropodum B Maceration with organic solvent (e.g., Methanol) A->B C Filtration and concentration under reduced pressure B->C D Crude Extract C->D E Solvent-solvent partitioning (e.g., Ethyl Acetate-Water) D->E F Organic Phase E->F G Aqueous Phase (discarded or further analyzed) E->G H Organic Phase Concentrate F->H I Column Chromatography (e.g., Silica Gel) H->I J Fraction Collection based on TLC analysis I->J K Further purification by HPLC J->K L Pure this compound K->L

Figure 1. General workflow for the isolation and purification of this compound.
Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for determining the carbon-hydrogen framework, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish connectivity.

Cytotoxicity Assay Protocol (MTT Assay)

The cytotoxic activity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Figure 2. Workflow for a typical MTT-based cytotoxicity assay.

Potential Mechanism of Action: A Proposed Investigatory Workflow

While the precise signaling pathways affected by this compound are not yet fully elucidated, many cytotoxic alkaloids are known to induce apoptosis (programmed cell death). The following diagram outlines a logical workflow to investigate the apoptotic mechanism of this compound.

G cluster_initial Initial Observation cluster_hypothesis Hypothesis cluster_validation Apoptosis Validation cluster_pathway Pathway Elucidation A This compound treatment of cancer cells B Observation of cell death A->B C Does this compound induce apoptosis? B->C D Annexin V/PI staining C->D E Caspase activation assays (e.g., Caspase-3/7, -8, -9) C->E F TUNEL assay for DNA fragmentation C->F G Western blot for key apoptotic proteins (e.g., Bcl-2 family, Cytochrome c) D->G E->G F->G H Analysis of mitochondrial membrane potential G->H I Investigation of upstream signaling (e.g., death receptors, stress pathways) G->I

Daphnilongeridine CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Daphnilongeridine is a complex alkaloid isolated from the branches of Daphniphyllum macropodum Miq.[1]. As a member of the Daphniphyllum alkaloids, it is part of a structurally diverse class of natural products known for their wide range of biological activities, including cytotoxic effects against various cancer cell lines[2][3].

IdentifierValue
CAS Number 922522-15-4[1]
Molecular Formula C₃₂H₅₁NO₄[1]
Molecular Weight 513.76 g/mol

Cytotoxicity Profile

This compound has demonstrated notable cytotoxic activity against a panel of human tumor cell lines, as well as a human microvascular endothelial cell line (HMEC). The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. This data indicates a potent cytotoxic effect in the low micromolar range.

Cell LineIC₅₀ (µM)
Human Tumor Cell Lines 2.4 - 9.7[1]
HMEC 2.7[1]

Further details on the specific tumor cell lines tested are pending a full review of the primary literature.

Experimental Protocols

The following is a generalized experimental protocol for determining the cytotoxicity of this compound, based on common methodologies for related compounds. The specific details for this compound should be confirmed from the primary literature (J Nat Prod. 2009 Sep;72(9):1669-72).

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic potential of a compound.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., P-388, A-549, SGC-7901, HL-60) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
  • Serial dilutions of this compound are prepared in the cell culture medium.
  • The culture medium is replaced with the medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a blank control (medium only) are included.
  • The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Following incubation, an MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
  • A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) is added to each well to dissolve the formazan crystals.
  • The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.
  • The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and the detailed mechanism of action for this compound's cytotoxic effects have not yet been fully elucidated in the available literature. However, based on studies of other Daphniphyllum alkaloids, potential mechanisms could involve the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key cellular processes. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.

To facilitate future research in this area, a logical workflow for investigating the mechanism of action is proposed below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Identification This compound This compound Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) This compound->Cytotoxicity Assay (e.g., MTT) Determine IC50 values Determine IC50 values Cytotoxicity Assay (e.g., MTT)->Determine IC50 values Apoptosis Assays (e.g., Annexin V/PI staining) Apoptosis Assays (e.g., Annexin V/PI staining) Determine IC50 values->Apoptosis Assays (e.g., Annexin V/PI staining) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Determine IC50 values->Cell Cycle Analysis (Flow Cytometry) Western Blot for Apoptotic/Cell Cycle Markers Western Blot for Apoptotic/Cell Cycle Markers Apoptosis Assays (e.g., Annexin V/PI staining)->Western Blot for Apoptotic/Cell Cycle Markers Cell Cycle Analysis (Flow Cytometry)->Western Blot for Apoptotic/Cell Cycle Markers Phospho-protein Array Phospho-protein Array Western Blot for Apoptotic/Cell Cycle Markers->Phospho-protein Array RNA Sequencing RNA Sequencing Western Blot for Apoptotic/Cell Cycle Markers->RNA Sequencing Bioinformatic Analysis Bioinformatic Analysis Phospho-protein Array->Bioinformatic Analysis RNA Sequencing->Bioinformatic Analysis Identify Key Pathways (e.g., MAPK, PI3K/Akt) Identify Key Pathways (e.g., MAPK, PI3K/Akt) Bioinformatic Analysis->Identify Key Pathways (e.g., MAPK, PI3K/Akt)

References

Biosynthesis of Daphnilongeridine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Daphniphyllum alkaloids are a structurally diverse and complex family of natural products with notable biological activities. Among them, Daphnilongeridine presents a unique polycyclic architecture that has intrigued synthetic chemists and biochemists alike. While the complete enzymatic pathway for its biosynthesis in plants remains to be fully elucidated, significant progress has been made in proposing a plausible route based on the biosynthesis of related alkaloids and through biomimetic chemical synthesis. This technical guide provides an in-depth overview of the current understanding of the hypothetical biosynthetic pathway of this compound, from its origins in primary metabolism to the formation of its complex core structure. Detailed experimental methodologies commonly employed in the study of alkaloid biosynthesis are presented, alongside a clear delineation of the current gaps in quantitative data. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a large group of over 200 compounds isolated from plants of the genus Daphniphyllum.[1][2] These alkaloids are characterized by their intricate and often highly caged polycyclic skeletons.[1][3] The biosynthetic origins of these complex molecules have been a subject of considerable research, with studies pointing towards a squalene-derived pathway.[4] This suggests a fascinating intersection of terpenoid and alkaloid biosynthesis.

This guide will focus on the proposed biosynthetic pathway leading to this compound, highlighting the key intermediates and transformations. It is important to note that much of the proposed pathway is based on biomimetic synthesis studies, which mimic plausible biological reactions in the laboratory.[5][6] Direct enzymatic evidence for many of the steps in Daphniphyllum species is still forthcoming.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to commence from the ubiquitous terpenoid precursor, squalene (B77637). The pathway can be broadly divided into several key stages:

  • Cyclization of Squalene: The initial steps involve the cyclization of squalene to form a pentacyclic amine, a hallmark of Daphniphyllum alkaloid biosynthesis.

  • Formation of a Key Intermediate: This is followed by rearrangements to form a putative common intermediate for many Daphniphyllum alkaloids, proto-daphniphylline.[5][7]

  • Structural Diversification: Subsequent enzymatic modifications of the proto-daphniphylline skeleton are thought to lead to the diverse array of Daphniphyllum alkaloids, including this compound.

The proposed pathway is depicted in the diagram below.

This compound Biosynthesis cluster_0 Primary Metabolism cluster_1 Terpenoid Pathway cluster_2 Hypothetical Daphniphyllum Alkaloid Pathway Mevalonate Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Squalene_dialdehyde Squalene Dialdehyde Squalene->Squalene_dialdehyde Oxidation Proto_Daphniphylline proto-Daphniphylline Squalene_dialdehyde->Proto_Daphniphylline [1] Pentacyclization Cascade (Amine Source, e.g., NH3) Secodaphniphylline_type Secodaphniphylline-type Intermediate Proto_Daphniphylline->Secodaphniphylline_type [2] Rearrangement This compound This compound Secodaphniphylline_type->this compound [3] Further Cyclizations & Oxidative Modifications Precursor_Feeding_Workflow A Prepare Isotopically Labeled Precursor B Administer to Plant or Cell Culture A->B C Incubate for Metabolism B->C D Harvest and Extract Alkaloids C->D E Purify Target Alkaloid (HPLC) D->E F Analyze by MS and NMR E->F G Determine Labeling Pattern F->G Transcriptomics_Workflow A Collect High vs. Low Producing Tissues B RNA Extraction & Sequencing A->B C Transcriptome Assembly & Annotation B->C D Differential Expression Analysis C->D E Identify Candidate Biosynthetic Genes D->E F Heterologous Expression & Enzyme Assays E->F G Confirm Gene Function F->G

References

Preliminary Biological Screening of Daphnilongeridine: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data on Daphnilongeridine necessitates a generalized approach based on related guanidine (B92328) compounds.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide outlines a proposed framework for the preliminary biological screening of this compound, a novel compound for which specific biological activity data is not yet publicly available. Due to the current lack of literature on this compound, this document provides a generalized methodology based on the known biological activities of structurally related guanidine alkaloids. Guanidine-containing natural products are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Therefore, a broad initial screening approach is recommended to identify potential therapeutic applications for this compound.

Experimental Protocols

The following section details standardized protocols that can be adapted for the initial biological evaluation of this compound.

Antimicrobial Activity Assays

A primary screening for antimicrobial effects is crucial for novel compounds.

a. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), this compound stock solution, positive and negative controls (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi).

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plates.

    • Adjust the turbidity of the microbial inoculum to a 0.5 McFarland standard.

    • Add the standardized microbial suspension to each well.

    • Include wells for a positive control (microorganism with no drug) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

b. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Procedure:

    • Following the MIC determination, take an aliquot from the wells showing no visible growth.

    • Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar).

    • Incubate the plates under the same conditions as the MIC assay.

    • The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable colonies compared to the initial inoculum.

Cytotoxicity Assay

Evaluating the cytotoxic potential of this compound against mammalian cell lines is a critical step in early-stage drug discovery.

a. MTT Assay:

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Materials: 96-well plates, human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293), Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit 50% of cell growth.

Data Presentation

All quantitative data from the preliminary screening should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 90028)

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM) after 48h exposure
HeLa (Cervical Cancer)
A549 (Lung Cancer)
HEK293 (Human Embryonic Kidney)

Proposed Signaling Pathway Investigation

Should this compound exhibit significant biological activity in the preliminary screens, further investigation into its mechanism of action will be warranted. The following diagrams illustrate potential experimental workflows and signaling pathways that could be explored based on the activities of other guanidine alkaloids.

experimental_workflow cluster_screening Preliminary Screening cluster_mechanism Mechanism of Action Studies This compound This compound Antimicrobial Antimicrobial Assays This compound->Antimicrobial Cytotoxicity Cytotoxicity Assays This compound->Cytotoxicity Pathway_Analysis Signaling Pathway Analysis Antimicrobial->Pathway_Analysis If Active Cytotoxicity->Pathway_Analysis If Active Target_ID Target Identification Pathway_Analysis->Target_ID

Caption: A generalized experimental workflow for the biological screening of this compound.

Should initial screens suggest a specific mode of action, such as the induction of apoptosis, a more focused investigation into relevant signaling pathways would be the next logical step.

apoptosis_pathway This compound This compound Cell_Membrane Cell Membrane Receptor This compound->Cell_Membrane Caspase_Cascade Caspase Cascade Activation Cell_Membrane->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: A simplified hypothetical signaling pathway for this compound-induced apoptosis.

This guide provides a foundational framework for the initial biological characterization of this compound. The specific assays and downstream investigations will ultimately be guided by the results obtained in these preliminary screens. The adaptable nature of these protocols allows for a comprehensive and systematic evaluation of this novel compound's therapeutic potential.

In-Depth Technical Guide on the Known Biological Activities of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature, it must be noted that there is currently no specific information available on the biological activities of Daphnilongeridine. This compound is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products known for their intricate chemical structures and varied biological effects.[1][2][3] While research into Daphniphyllum alkaloids is ongoing, specific studies detailing the biological actions, experimental protocols, and signaling pathways of this compound have not been published.

This guide will, therefore, provide a broader overview of the known biological activities within the Daphniphyllum alkaloid family to offer a contextual understanding for researchers. It is crucial to emphasize that these activities are not directly attributable to this compound itself and experimental validation would be required.

General Biological Activities of Daphniphyllum Alkaloids

Daphniphyllum alkaloids have garnered significant interest from the scientific community due to their unique polycyclic ring systems and a wide array of reported biological activities.[3][4][5] These activities suggest potential therapeutic applications, though much research is still in the exploratory phase. The primary biological effects reported for this class of compounds include:

  • Anticancer and Cytotoxic Activities: Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[2][4]

  • Antioxidant Properties: Some members of this alkaloid family have been shown to possess antioxidant capabilities.[4]

  • Vasorelaxation Effects: Certain Daphniphyllum alkaloids have been observed to induce the relaxation of blood vessels, indicating potential cardiovascular applications.[4]

  • Neurotrophic Factor Elevation: There is evidence to suggest that some of these alkaloids can elevate nerve growth factor levels, which is significant for neuronal health and disease.[4]

  • Anti-platelet Activating Factor Effects: Inhibition of platelet-activating factor is another reported activity, suggesting potential roles in inflammatory and thrombotic conditions.[3]

  • Kinase Inhibitory Activity: Some Daphniphyllum alkaloids have been found to inhibit kinase enzymes, which are critical regulators of cellular processes.[2]

  • Pesticidal Activity: Activity against brine shrimp has also been noted for certain alkaloids within this family.[2]

Hypothetical Experimental Workflow for Characterizing a Novel Daphniphyllum Alkaloid

Given the lack of specific data for this compound, a logical workflow for its initial biological characterization is proposed below. This serves as a general guideline for researchers entering this area of study.

G cluster_0 Phase 1: Isolation and Structural Elucidation cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo Studies A Isolation of this compound from Daphniphyllum longeracemosum B Structural Elucidation (NMR, MS, X-ray Crystallography) A->B C Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) B->C D Antioxidant Assays (e.g., DPPH, ABTS) B->D E Enzyme Inhibition Assays (e.g., Kinase Panel) B->E F Antimicrobial Assays (e.g., MIC Determination) B->F G Identification of Molecular Target(s) C->G H Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) G->H I Animal Model of Disease (e.g., Xenograft for Cancer) H->I J Pharmacokinetic and Toxicology Studies I->J

Caption: A generalized workflow for the biological characterization of a novel natural product like this compound.

Conclusion and Future Directions

The biological activities of this compound remain an unexplored area of natural product chemistry and pharmacology. The diverse bioactivities of the broader Daphniphyllum alkaloid family provide a strong rationale for the isolation and comprehensive biological evaluation of this compound. Future research should focus on isolating sufficient quantities of this compound to enable a battery of in vitro and in vivo assays. Such studies will be instrumental in determining its potential therapeutic value and mechanism of action. For drug development professionals, this compound represents an untapped chemical scaffold that warrants further investigation.

References

Navigating Complex Molecular Architectures: A Technical Guide to Daphnilongeridine and the Guanidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The vast and intricate world of natural products presents a continuous source of novel chemical scaffolds with significant therapeutic potential. Among these, alkaloids have historically been a cornerstone of drug discovery. This technical guide provides an in-depth exploration of two distinct and compelling groups of alkaloids: the Daphniphyllum alkaloids, with a specific focus on Daphnilongeridine, and the structurally diverse guanidine (B92328) alkaloids.

It is imperative to clarify a common misconception from the outset: This compound is a member of the Daphniphyllum alkaloid family and is not a guanidine alkaloid. This guide will, therefore, address these two classes of compounds in separate, detailed sections, providing a comprehensive resource on their respective chemistries, biological activities, and the experimental methodologies employed in their study.

Part I: this compound and the Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a fascinating family of over 350 structurally complex and diverse polycyclic alkaloids isolated from plants of the genus Daphniphyllum.[1] These compounds have garnered significant attention due to their unique molecular architectures and a wide range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2][3]

This compound: A Profile

This compound is a representative Daphniphyllum alkaloid isolated from the branches of Daphniphyllum macropodum Miq. Its complex structure is characterized by a highly fused ring system, a feature that makes it and its congeners attractive targets for total synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₂H₅₁NO₄
Molecular Weight513.75 g/mol
AppearancePowder
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
Biological Activity of Daphniphyllum Alkaloids

The biological activities of Daphniphyllum alkaloids are a subject of ongoing research, with a primary focus on their potential as anticancer agents. Several members of this family have demonstrated cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of Selected Daphniphyllum Alkaloids

CompoundCell LineIC₅₀ (µM)Reference
Daphnioldhanol AHeLa31.9[2]
Daphnezomine WHeLa16.0 µg/mL[4]
2-deoxymacropodumine AHeLa~3.89[3]
Experimental Protocols

The following is a generalized procedure for the isolation of Daphniphyllum alkaloids from plant material, based on common practices described in the literature. Specific solvents and chromatographic conditions may require optimization for individual compounds like this compound.

G plant_material Air-dried and powdered plant material (e.g., stems) extraction Extraction with organic solvent (e.g., 95% EtOH) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Suspension in H₂O and partition with EtOAc concentration->partition acid_extraction Acidic extraction of EtOAc fraction (e.g., 2% HCl) partition->acid_extraction basification Basification of aqueous layer (e.g., with NH₃·H₂O) acid_extraction->basification final_extraction Extraction with CHCl₃ basification->final_extraction chromatography Column Chromatography (Silica gel, Sephadex LH-20) final_extraction->chromatography hplc Preparative HPLC chromatography->hplc pure_alkaloids Pure Alkaloids hplc->pure_alkaloids

Generalized workflow for the isolation of Daphniphyllum alkaloids.
  • Extraction: The air-dried and powdered plant material is extracted exhaustively with a suitable organic solvent (e.g., 95% ethanol) at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with an immiscible organic solvent such as ethyl acetate to separate compounds based on polarity.

  • Acid-Base Extraction: The ethyl acetate fraction is subjected to an acid-base extraction to selectively isolate the basic alkaloids. This typically involves extraction with a dilute acid (e.g., 2% HCl), followed by basification of the aqueous layer with a base (e.g., ammonia) and subsequent extraction with a chlorinated solvent (e.g., chloroform).

  • Chromatography: The crude alkaloid fraction is then subjected to a series of chromatographic separations, often starting with silica (B1680970) gel column chromatography, followed by size-exclusion chromatography (e.g., Sephadex LH-20), and finally preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

A common method to assess the cytotoxic activity of natural products is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Biosynthesis of Daphniphyllum Alkaloids

The biosynthesis of Daphniphyllum alkaloids is believed to proceed from squalene, a triterpenoid (B12794562) precursor. The intricate polycyclic skeletons are thought to be formed through a series of complex cyclization and rearrangement reactions.

G squalene Squalene protodaphniphylline Proto-daphniphylline squalene->protodaphniphylline daphniphylline_type Daphniphylline-type protodaphniphylline->daphniphylline_type secodaphniphylline_type Secodaphniphylline-type protodaphniphylline->secodaphniphylline_type yuzurimine_type Yuzurimine-type daphniphylline_type->yuzurimine_type daphnilactone_type Daphnilactone-type secodaphniphylline_type->daphnilactone_type

Simplified biosynthetic relationship of major Daphniphyllum alkaloid skeletons.

Part II: The Guanidine Alkaloids

Guanidine alkaloids are a large and structurally diverse class of natural products characterized by the presence of a guanidine functional group.[1] This basic moiety imparts unique chemical and biological properties to these molecules, which are found in a wide array of organisms, particularly marine invertebrates such as sponges.[1] The guanidine group can exist in various cyclic forms, leading to a classification based on the number of rings in the core structure (e.g., bicyclic, tricyclic, pentacyclic).

Representative Guanidine Alkaloids and Their Biological Activities

The biological activities of guanidine alkaloids are broad and potent, with many exhibiting significant anticancer, antimicrobial, and antiviral properties.

Table 3: Cytotoxicity of Selected Marine Guanidine Alkaloids

CompoundClassSource OrganismCell Line(s)IC₅₀Reference
Monanchocidin APentacyclicMonanchora pulchraVarious cancer cellsLow µM range[5]
Crambescidin 816PentacyclicCrambe crambeKB0.005 µM[1]
Ptilomycalin APentacyclicPtilocausis spiculiferVarious cancer cellsPotent (nM to low µM range)[5]
Batzelladine OTricyclicMonanchora pulchraPC3, 22Rv1Low µM range[6]
Batzelladine PTricyclicMonanchora pulchraPC3, 22Rv1Low µM range[6]
Experimental Protocols

The isolation of guanidine alkaloids from marine sponges typically involves the following steps.

G sponge_material Lyophilized and ground marine sponge extraction Extraction with organic solvent (e.g., MeOH or EtOH) sponge_material->extraction partition Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) extraction->partition chromatography Column Chromatography (e.g., Sephadex LH-20) partition->chromatography hplc Reversed-Phase HPLC (e.g., C18 column) chromatography->hplc pure_alkaloids Pure Guanidine Alkaloids hplc->pure_alkaloids

Generalized workflow for isolating marine guanidine alkaloids.
  • Extraction: The lyophilized and ground sponge material is extracted with a polar organic solvent like methanol (B129727) or ethanol.[7]

  • Solvent Partitioning: The crude extract is subjected to sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to fractionate the components. The guanidine alkaloids are often found in the more polar fractions.[7]

  • Chromatography: The bioactive fractions are further purified using a combination of chromatographic techniques, including size-exclusion chromatography (e.g., Sephadex LH-20) and reversed-phase column chromatography.[7]

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by reversed-phase HPLC to yield the pure guanidine alkaloids.[7]

The total synthesis of guanidine alkaloids is a significant challenge due to their complex, often stereochemically rich, structures. Synthetic strategies often involve the late-stage introduction of the guanidine moiety. A generalized conceptual approach is depicted below.

G precursor Advanced Polycyclic Intermediate (with amine or precursor) guanidinylation Guanidinylation Reaction precursor->guanidinylation deprotection Deprotection guanidinylation->deprotection final_product Guanidine Alkaloid deprotection->final_product

Conceptual overview of the final steps in guanidine alkaloid synthesis.
Biosynthesis of Guanidine Alkaloids

The biosynthesis of many guanidine alkaloids is thought to involve the incorporation of arginine or a related precursor, which provides the characteristic guanidinium (B1211019) group. The carbon skeleton is often derived from fatty acid or polyketide pathways.

Conclusion

This compound and the guanidine alkaloids represent two distinct, yet equally compelling, classes of natural products. The Daphniphyllum alkaloids, with their intricate and challenging structures, continue to inspire synthetic chemists and offer potential as cytotoxic agents. The guanidine alkaloids, with their broad and potent biological activities, are a rich source of leads for the development of new therapeutics. This guide has provided a comprehensive overview of these important compound classes, highlighting their chemical diversity, biological potential, and the experimental approaches used to study them. Further research into their mechanisms of action and the development of efficient synthetic routes will be crucial in unlocking their full therapeutic potential.

References

The Intricate World of Daphniphyllum Alkaloids: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Daphniphyllum is a rich source of structurally complex and biologically active alkaloids. With over 350 identified compounds, these natural products present a fascinating challenge for structural elucidation and a promising frontier for drug discovery.[1] Their diverse architectures, often featuring intricate polycyclic systems, have captivated chemists for decades.[2] This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the isolation, purification, and structural determination of novel Daphniphyllum alkaloids, with a focus on recent advancements and detailed experimental protocols.

Isolation and Purification: The Foundation of Discovery

The journey to characterizing a novel Daphniphyllum alkaloid begins with its careful extraction and purification from plant material. A typical workflow involves a multi-step process designed to separate the alkaloids from a complex mixture of other plant metabolites.

Extraction and Preliminary Fractionation

The initial step involves the extraction of dried and powdered plant material (leaves, stems, or roots) with an organic solvent, most commonly methanol (B129727) or ethanol. This crude extract is then subjected to a series of liquid-liquid partitioning steps to isolate the alkaloid fraction. A common method involves partitioning the extract between an acidic aqueous solution and an organic solvent like ethyl acetate (B1210297). The alkaloids, being basic, are protonated and move into the aqueous layer. Subsequent basification of the aqueous layer and re-extraction with an organic solvent yields the crude alkaloid mixture.

Chromatographic Separation

The separation of individual alkaloids from the crude mixture is achieved through various chromatographic techniques. Column chromatography is the workhorse of this process, often employing silica (B1680970) gel as the stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol, allows for the separation of alkaloids based on their polarity.

Further purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC), frequently on reversed-phase columns (e.g., C18). This technique offers higher resolution and is crucial for obtaining pure compounds for structural analysis.

Experimental Workflow for Isolation and Purification

experimental_workflow plant_material Dried & Powdered Daphniphyllum Plant Material extraction Extraction (e.g., 95% EtOH) plant_material->extraction partitioning Acid-Base Liquid-Liquid Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Mixture partitioning->crude_alkaloids silica_gel_cc Silica Gel Column Chromatography crude_alkaloids->silica_gel_cc fractions Fractions silica_gel_cc->fractions prep_hplc Preparative HPLC (e.g., RP-C18) fractions->prep_hplc pure_alkaloid Pure Novel Alkaloid prep_hplc->pure_alkaloid

Caption: A generalized workflow for the isolation and purification of novel Daphniphyllum alkaloids.

Structural Elucidation: Unraveling the Molecular Architecture

Once a pure alkaloid is obtained, a suite of sophisticated analytical techniques is employed to determine its chemical structure, including its constitution, configuration, and conformation.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton and the connectivity of atoms.

  • ¹H NMR: Provides information about the number, chemical environment, and multiplicity of protons.

  • ¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the alkaloid. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in MS/MS experiments can also provide valuable structural information.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray crystallography provides an unambiguous determination of the complete three-dimensional structure, including the absolute configuration.[3][4] This technique is considered the gold standard for structural elucidation.

Data Presentation: A Quantitative Look at Novel Alkaloids

The following tables summarize hypothetical quantitative data for a newly isolated Daphniphyllum alkaloid, "Daphniphylline X".

Table 1: NMR Spectroscopic Data for Daphniphylline X (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
1175.2-H-2, H-3-
245.12.50 (dd, 12.5, 5.0)C-1, C-3, C-4H-3, H-4
338.91.85 (m)C-1, C-2, C-4, C-5H-2, H-4, H-5
488.24.10 (d, 8.0)C-2, C-3, C-5, C-6H-2, H-3, H-5
552.72.15 (m)C-3, C-4, C-6, C-10H-3, H-4, H-6
...............

Table 2: Mass Spectrometry and Crystallographic Data for Daphniphylline X

ParameterValue
HRMS (ESI-TOF)
Molecular FormulaC₃₀H₄₁NO₅
Calculated m/z [M+H]⁺508.3006
Found m/z [M+H]⁺508.3011
X-ray Crystallography
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 10.12 Å, b = 15.45 Å, c = 18.23 Å
Final R-factor0.045

Biological Activities and Signaling Pathways

Many Daphniphyllum alkaloids exhibit significant biological activities, including cytotoxic, anti-inflammatory, and neurotrophic effects.[5] Recent studies have begun to elucidate the molecular mechanisms underlying these activities, with some alkaloids showing inhibitory effects on key signaling pathways involved in cancer and inflammation.

For instance, certain Daphniphyllum alkaloids have been found to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and TGF-β (Transforming Growth Factor-beta) signaling pathways.[6] These pathways are crucial regulators of cellular processes such as inflammation, proliferation, and apoptosis, and their dysregulation is implicated in numerous diseases.

Inhibition of the NF-κB Signaling Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Degradation of IκB Daph_Alkaloid Daphniphyllum Alkaloid Daph_Alkaloid->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Expr Inflammatory Gene Expression DNA->Gene_Expr Induces

Caption: Proposed mechanism of NF-κB pathway inhibition by certain Daphniphyllum alkaloids.

Induction of Autophagy

Some Daphniphyllum alkaloids have also been shown to induce autophagy, a cellular process of self-degradation that plays a critical role in cellular homeostasis and disease. A key indicator of autophagy is the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Logical Relationship in Autophagy Induction

autophagy_induction Daph_Alkaloid Daphniphyllum Alkaloid Autophagy_Signal Autophagy Induction Signal Daph_Alkaloid->Autophagy_Signal Triggers LC3_I LC3-I (Cytosolic) Autophagy_Signal->LC3_I Leads to LC3_II LC3-II (Autophagosome-associated) LC3_I->LC3_II Conversion Autophagosome Autophagosome Formation LC3_II->Autophagosome Incorporation into

Caption: Logical flow of autophagy induction by Daphniphyllum alkaloids, marked by LC3-I to LC3-II conversion.

Conclusion

The structural elucidation of novel Daphniphyllum alkaloids is a meticulous process that relies on a combination of classical phytochemical techniques and modern analytical instrumentation. The detailed methodologies and data presented in this guide offer a framework for researchers navigating this exciting field. As our understanding of the biological activities of these complex molecules grows, so too does their potential for the development of new therapeutic agents. The continued exploration of the Daphniphyllum genus promises to unveil even more structural and biological diversity, further enriching the landscape of natural product chemistry.

References

Methodological & Application

Methodology for the Total Synthesis of Daphnilongeridine: A Representative Approach Based on the Total Synthesis of Daphenylline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Topic: Total Synthesis of Daphnilongeridine Audience: Researchers, scientists, and drug development professionals.

Introduction: The total synthesis of this compound, a member of the complex Daphniphyllum alkaloid family, represents a significant challenge in contemporary organic synthesis. While a formal total synthesis of this compound has not been extensively published, this document provides a detailed methodological framework based on the successful and well-documented total synthesis of the structurally related alkaloid, daphenylline (B12778079), by Li and coworkers.[1][2] This approach showcases a powerful strategy for the construction of the intricate polycyclic core characteristic of this class of natural products and serves as a valuable guide for researchers targeting this compound and other related alkaloids.

Synthetic Strategy Overview: The representative synthetic strategy for daphenylline, which can be adapted for this compound, hinges on a convergent approach. The key features of this strategy include:

  • Construction of a Bridged Tricyclic Core: A gold-catalyzed 6-exo-dig cyclization followed by an intramolecular Michael addition cascade is employed to rapidly assemble a key 6,6,5-tricyclic intermediate.[1][2]

  • Formation of the Aromatic Moiety: A photoinduced olefin isomerization/6π-electrocyclization cascade, followed by an oxidative aromatization, is utilized to construct the embedded tetrasubstituted benzene (B151609) ring.[1][2]

  • Late-Stage Ring Closure: The final ring of the hexacyclic core is forged in the later stages of the synthesis.

This strategy allows for the efficient and stereocontrolled construction of the complex molecular architecture.

Logical Workflow of the Synthetic Approach

cluster_start Starting Materials & Early Steps cluster_core Core Assembly cluster_aromatization Arene Formation cluster_endgame Final Stages A Commercially Available Precursors B Synthesis of Alkyne Precursor A->B Multi-step synthesis C Gold-Catalyzed 6-exo-dig Cyclization B->C Key Catalyst: Au(I) D Intramolecular Michael Addition Cascade C->D Spontaneous Cascade E Formation of Bridged 6,6,5-Tricyclic Core D->E F Side Chain Elaboration E->F G Photoinduced Olefin Isomerization F->G Irradiation (hv) H 6π-Electrocyclization Cascade G->H I Oxidative Aromatization H->I Oxidant J Pentacyclic Intermediate I->J K Final Ring Closure J->K L Functional Group Manipulations K->L M Daphenylline (Target Molecule) L->M

Caption: Overall synthetic workflow for daphenylline.

Key Reaction Signaling Pathway: Gold-Catalyzed Cascade

A Alkyne Precursor C π-Alkyne-Au(I) Complex A->C B Gold(I) Catalyst B->C D 6-exo-dig Cyclization C->D E Vinyl-Gold Intermediate D->E F Protodeauration E->F G Cyclized Intermediate F->G H Intramolecular Michael Addition G->H I Bridged 6,6,5-Tricyclic Core H->I

Caption: Gold-catalyzed cyclization/Michael addition cascade.

Experimental Protocols

Protocol 1: Gold-Catalyzed 6-exo-dig Cyclization/Intramolecular Michael Addition Cascade

This protocol describes the pivotal step in forming the bridged tricyclic core of daphenylline.

Materials:

  • Alkyne precursor

  • Gold(I) catalyst (e.g., JohnphosAu(NCMe)SbF₆)

  • Dichloromethane (DCM), anhydrous

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the alkyne precursor (1.0 equiv) in anhydrous DCM (0.01 M) under an argon atmosphere at room temperature is added the gold(I) catalyst (0.05 equiv).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the bridged 6,6,5-tricyclic core.

Quantitative Data:

EntrySubstrateCatalystSolventTimeTemperatureYield (%)
1Alkyne PrecursorJohnphosAu(NCMe)SbF₆DCM30 minRT95

Protocol 2: Photoinduced Olefin Isomerization/6π-Electrocyclization/Oxidative Aromatization

This protocol details the construction of the aromatic ring system.

Materials:

  • Bridged tricyclic intermediate with appended side chain

  • Benzene, anhydrous

  • High-pressure mercury lamp

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Argon atmosphere

Procedure:

  • A solution of the bridged tricyclic intermediate (1.0 equiv) in anhydrous benzene (0.002 M) is degassed with argon for 15 minutes.

  • The solution is irradiated with a high-pressure mercury lamp at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in benzene, and DDQ (2.0 equiv) is added.

  • The mixture is heated to 60 °C and stirred for 1 hour.

  • After cooling to room temperature, the mixture is filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the pentacyclic aromatic compound.

Quantitative Data:

EntrySubstrateConditionReagentTimeTemperatureYield (%)
1Tricyclic intermediatehv, Benzene-4 hRT-
2Crude cyclized productBenzeneDDQ1 h60 °C75 (over 2 steps)

Summary of Key Synthetic Transformations and Yields

StepTransformationKey Reagents and ConditionsProductYield (%)
1Gold-Catalyzed CascadeJohnphosAu(NCMe)SbF₆, DCM, RTBridged 6,6,5-Tricyclic Core95
2Arene Formation1. hv, Benzene, RT; 2. DDQ, Benzene, 60 °CPentacyclic Aromatic Intermediate75
3Final Ring Closure & Finishing StepsMulti-step sequenceDaphenyllineNot specified for individual steps

Disclaimer: As a total synthesis for this compound has not been formally published, the provided methodology is based on the successful synthesis of the structurally analogous alkaloid, daphenylline. Researchers should adapt and optimize these protocols for the specific stereochemical and functional group requirements of this compound. The yields and conditions presented are specific to the synthesis of daphenylline and may vary.

References

Application Notes and Protocols for the Analysis of Daphnilongeridine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Daphnilongeridine is a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus. As a member of the Daphniphyllum alkaloids, it is of significant interest for its potential biological activities. Accurate and reliable analytical methods are crucial for the isolation, characterization, and quantification of this compound in various matrices, including plant extracts and biological samples. This document provides detailed application notes and generalized protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of other alkaloids, particularly those from the Daphniphyllum family. These methods can serve as a robust starting point for developing and validating a specific assay for this compound.

Section 1: Sample Preparation from Plant Material

Effective sample preparation is critical for accurate analysis and to prevent contamination of the analytical instruments. Alkaloids are typically present in plant matrices as salts and can be extracted based on their basicity.

Protocol 1: General Alkaloid Extraction from Daphniphyllum Species

This protocol outlines a general liquid-liquid extraction procedure for enriching alkaloids from dried and powdered plant material.

  • Acid-Base Extraction:

    • Weigh 10 g of dried, powdered plant material (e.g., leaves, stems) and place it into a flask.

    • Add 100 mL of 0.1 M hydrochloric acid (HCl) and stir or sonicate for 1 hour to extract the alkaloids as their hydrochloride salts.

    • Filter the mixture through cotton or filter paper to remove solid plant material.

    • Wash the acidic aqueous extract with 50 mL of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) to remove lipids and other non-polar compounds. Discard the organic phase.

    • Adjust the pH of the aqueous phase to 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH). This will convert the alkaloid salts to their free base form.

    • Perform a liquid-liquid extraction by adding 50 mL of a suitable organic solvent (e.g., chloroform (B151607) or a mixture of diethyl ether and dichloromethane). Shake vigorously and allow the layers to separate.

    • Collect the organic layer containing the free base alkaloids. Repeat the extraction two more times with fresh organic solvent.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Solid-Phase Extraction (SPE) for Sample Clean-up (Optional):

    • For cleaner samples, the crude extract can be further purified using SPE.

    • Reconstitute the crude extract in a suitable solvent.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the alkaloids with a stronger solvent, such as methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC or LC-MS analysis.

Section 2: HPLC-UV Method for Quantitative Analysis

This section provides a general HPLC-UV method that can be optimized for the analysis of this compound.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is a common choice for alkaloid analysis. A typical dimension is 4.6 x 150 mm with a 5 µm particle size.

  • Mobile Phase: A gradient elution is often necessary for complex extracts.

    • Solvent A: 0.1% Formic acid or 10 mM ammonium acetate (B1210297) in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection should be performed at a wavelength where this compound exhibits maximum absorbance. This can be determined by running a UV scan of a purified standard. A common range for alkaloids is 210-280 nm.

Data Presentation: HPLC Method Validation Parameters

The following table should be completed during method validation.

Validation ParameterAcceptance CriteriaExperimental Results
Linearity (r²) ≥ 0.999
Range (µg/mL) To be determined
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:1
Precision (%RSD) Intraday: ≤ 2%, Interday: ≤ 3%
Accuracy (% Recovery) 98-102%
Specificity No interference at the retention time of the analyte
Robustness %RSD ≤ 2% after minor changes in method parameters

Section 3: LC-MS Method for Sensitive and Selective Analysis

LC-MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices or when trace-level quantification is required.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Chromatographic Conditions: The HPLC conditions described in Section 2 can be adapted for LC-MS. The flow rate may need to be adjusted based on the MS interface. It is crucial to use volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile buffers like phosphate.

  • Mass Spectrometry Settings:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for alkaloids.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Source Temperature: To be optimized (e.g., 120-150 °C).

    • Desolvation Gas Flow and Temperature: To be optimized based on the instrument.

    • Scan Mode:

      • Full Scan: To identify the protonated molecular ion [M+H]⁺ of this compound (C₃₂H₅₁NO₄, MW = 513.76).

      • Selected Ion Monitoring (SIM): For targeted quantification of the [M+H]⁺ ion.

      • Multiple Reaction Monitoring (MRM) (for Triple Quadrupole MS): For highest selectivity and sensitivity. This requires identification of a suitable precursor ion (e.g., [M+H]⁺) and one or more product ions after collision-induced dissociation (CID).

Data Presentation: LC-MS/MS (MRM) Parameters

This table should be populated with optimized parameters for this compound.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined][To be determined]
Internal Standard[To be determined][To be determined][To be determined][To be determined]

Data Presentation: LC-MS Method Validation Summary

Validation ParameterAcceptance CriteriaExperimental Results
Linearity (r²) ≥ 0.99
Range (ng/mL) To be determined
LOD (ng/mL) Signal-to-Noise ratio of 3:1
LOQ (ng/mL) Signal-to-Noise ratio of 10:1
Precision (%RSD) Intraday: ≤ 15%, Interday: ≤ 15%
Accuracy (% Recovery) 85-115%
Matrix Effect To be assessed
Recovery To be assessed
Stability To be assessed under various conditions

Section 4: Visualizations

Diagrams of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Plant Plant Material (Daphniphyllum sp.) Grind Grinding Plant->Grind Extract Acid-Base Extraction Grind->Extract Clean SPE Clean-up (Optional) Extract->Clean Final Final Sample Clean->Final HPLC HPLC System Final->HPLC Injection Column C18 Reversed-Phase Column HPLC->Column Detector UV-Vis Detector Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: General workflow for the HPLC analysis of this compound.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS/MS Analysis Plant_lcms Plant Material / Biological Matrix Extract_lcms Extraction (LLE or SPE) Plant_lcms->Extract_lcms Final_lcms Final Sample Extract_lcms->Final_lcms LC LC System Final_lcms->LC Injection MS Mass Spectrometer (ESI+) LC->MS Ionization MRM MRM Analysis MS->MRM Quant Quantification MRM->Quant

Caption: Workflow for the LC-MS/MS analysis of this compound.

Application Notes and Protocols for Daphnilongeridine Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine is a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus, which are known for producing a diverse range of structurally unique alkaloids.[1][2][3] While specific biological activities of this compound are not extensively documented in publicly available literature, related Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6][7][8][9] This document provides a detailed, generalized protocol for the extraction and purification of this compound from Daphniphyllum longeracemosum, based on established methods for related compounds. It also presents hypothetical quantitative data and a putative signaling pathway to guide further research.

Introduction

The Daphniphyllum alkaloids are a significant class of natural products characterized by their intricate and diverse molecular architectures.[1][2][3] These compounds have garnered considerable interest from the scientific community due to their potential pharmacological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2][6][10] this compound, isolated from Daphniphyllum longeracemosum, is a member of this family.[11] The protocol outlined below is a composite methodology derived from common practices in the field of natural product chemistry for the isolation of Daphniphyllum alkaloids.

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Material: Leaves and stems of Daphniphyllum longeracemosum.

  • Collection: Harvest fresh plant material and transport it to the laboratory on ice to minimize degradation of secondary metabolites.

  • Preparation:

    • Wash the plant material thoroughly with distilled water to remove any debris.

    • Air-dry the material in a well-ventilated area at room temperature until brittle.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids

This protocol is based on a standard acid-base extraction method for alkaloids.[11]

  • Step 1: Defatting

    • Macerate the powdered plant material (1 kg) with n-hexane (5 L) for 24 hours at room temperature to remove non-polar constituents like fats and waxes.

    • Filter the mixture and discard the n-hexane extract.

    • Repeat the process twice to ensure complete defatting.

    • Air-dry the defatted plant material.

  • Step 2: Acid Extraction

    • Macerate the defatted plant material in 2% hydrochloric acid (10 L) for 48 hours at room temperature with occasional stirring.

    • Filter the mixture through cheesecloth to separate the acidic extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh acidic solution.

    • Combine the acidic extracts.

  • Step 3: Basification and Liquid-Liquid Extraction

    • Adjust the pH of the combined acidic extract to approximately 9-10 with concentrated ammonium (B1175870) hydroxide.

    • Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (B109758) (3 x 5 L) in a large separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the dichloromethane extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Purification of this compound

The purification process involves multiple chromatographic steps. The solvent systems and column sizes provided are starting points and may require optimization based on the specific composition of the crude extract.

  • Step 1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

    • Prepare a silica gel (100-200 mesh) column packed in dichloromethane.

    • Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of dichloromethane and methanol (B129727) (e.g., 100:0 to 90:10).

    • Collect fractions of 50 mL and monitor the separation by thin-layer chromatography (TLC) using a dichloromethane:methanol (95:5) solvent system and visualizing with Dragendorff's reagent.

    • Combine fractions with similar TLC profiles.

  • Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)

    • Dissolve the this compound-rich fraction from the silica gel column in methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by TLC and combine those containing the target compound.

  • Step 3: Preparative High-Performance Liquid Chromatography (Final Purification)

    • Further purify the enriched fraction using preparative HPLC on a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.

    • Monitor the elution at a suitable wavelength (e.g., 220 nm).

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure to yield purified this compound.

Data Presentation

The following tables present hypothetical quantitative data for the extraction and purification of this compound. These values are representative of typical alkaloid extractions and should be experimentally determined.

Table 1: Extraction Yield of Crude Alkaloid Extract

ParameterValue
Starting Plant Material (dry weight)1000 g
Crude Alkaloid Extract Yield15 g
Percentage Yield 1.5%

Table 2: Purification of this compound (Hypothetical Data)

Purification StepTotal Weight (mg)This compound Purity (%)Purification FoldYield (%)
Crude Alkaloid Extract15,00011100
Silica Gel Chromatography1,500101010
Sephadex LH-20 Chromatography30045452
Preparative HPLC50>98>980.33

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Plant Material defatting Defatting (n-hexane) plant_material->defatting acid_extraction Acid Extraction (2% HCl) defatting->acid_extraction basification Basification (NH4OH) acid_extraction->basification l_l_extraction Liquid-Liquid Extraction (DCM) basification->l_l_extraction crude_extract Crude Alkaloid Extract l_l_extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Experimental workflow for this compound extraction and purification.

Hypothetical Signaling Pathway for Cytotoxicity

Given that many Daphniphyllum alkaloids exhibit cytotoxic activity, a plausible, though hypothetical, mechanism of action could involve the induction of apoptosis. The following diagram illustrates a potential signaling cascade.

signaling_pathway This compound This compound Cell_Membrane Cell Membrane ROS Increased ROS Production Cell_Membrane->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the Use of Daphnane Diterpenoids in HL-60 and P-388 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a valuable in vitro model for studying myeloid differentiation and the effects of chemotherapeutic agents.[1][2][3] P-388 is a murine leukemia cell line used in cancer research.[4]

This document provides detailed protocols for assessing the cytotoxic and apoptotic effects of daphnane (B1241135) diterpenoids on these cell lines and includes data presentation guidelines and visualizations of key cellular pathways.

Data Presentation: Effects of Gnidilatimonoein (Gn) on HL-60 Cells

The following table summarizes the reported quantitative data for the effects of Gnidilatimonoein on the HL-60 cancer cell line. This format can be adapted for summarizing results from experiments with Daphnilongeridine.

ParameterConcentration/TimeResultReference
Cell Proliferation (IC50) 72 hours1.3 µM[5]
Cell Death 0.5 - 3 µM (72 hours)24% - 72%[5]
Cell Cycle Analysis 1.3 µM (24 hours)Increase in G1 phase population[5]
Apoptosis (Sub-G1 population) 1.3 µM (72 hours)Gradual increase, replacing G1 arrested cells[5]
Apoptosis (Annexin V/PI Staining) 1.3 µM (72 and 96 hours)Time-dependent increase in apoptotic cells[5]
Differentiation (NBT reduction) Time and dose-dependentIncrease in differentiated cells[5]
Differentiation Marker (CD11b expression) 1.3 µMGradual increase[5]
Differentiation Marker (CD14 expression) 1.3 µMGradual increase[5]

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy, viable cultures of HL-60 and P-388 cells for experimentation.

Materials:

  • HL-60 (ATCC® CCL-240™) or P-388 (ATCC® TIB-63™) cells

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-glutamine

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Sterile culture flasks and consumables

Protocol:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine. For P-388 cells, ATCC recommends using DMEM with 10% horse serum.

  • Thaw a cryopreserved vial of cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 125 x g for 5-7 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-25 or T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell density and viability daily. For suspension cultures like HL-60 and P-388, maintain cell concentrations between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Subculture by splitting the cell suspension into new flasks with fresh medium every 2-3 days.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on HL-60 and P-388 cells and calculate the IC50 value.

Materials:

  • This compound (or other test compound)

  • DMSO (for dissolving the compound)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

Objective: To analyze the effect of this compound on the cell cycle distribution of HL-60 and P-388 cells.

Materials:

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed 1 x 10^6 cells in 2 mL of complete medium per well in 6-well plates.

  • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by centrifugation at 200 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed and treat cells as described in the cell cycle analysis protocol.

  • Harvest the cells (including any floating cells in the supernatant) by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome culture Cell Culture (HL-60 / P-388) seeding Cell Seeding (Plates/Flasks) culture->seeding treatment Incubate with Cells (24-72h) seeding->treatment compound This compound (Serial Dilutions) compound->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cycle_arrest Identify Cell Cycle Arrest cell_cycle->cycle_arrest

Caption: Workflow for testing this compound's effects.

Cell Cycle Phases

CellCycle G1 G1 (Growth) S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 (Growth) S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the cell cycle.

Apoptosis Signaling Pathways

Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage This compound (DNA Damage/Stress) bcl2_family Bcl-2 Family (Bax/Bak activation) dna_damage->bcl2_family mito Mitochondria (Cytochrome c release) bcl2_family->mito caspase9 Caspase-9 (Initiator) mito->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified extrinsic and intrinsic apoptosis pathways.

References

Determining the IC50 of Daphnilongeridine in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Daphnilongeridine, a Daphniphyllum alkaloid, in cancer cell lines. Daphniphyllum alkaloids are a class of natural compounds that have demonstrated cytotoxic effects against various cancer cells.[1][2][3] The protocols outlined herein describe the use of common in vitro cytotoxicity assays, specifically the MTT and SRB assays, to quantify the anti-proliferative effects of this compound. Additionally, this guide presents potential signaling pathways that may be affected by this compound and offers a framework for further mechanistic studies.

Introduction

Daphniphyllum alkaloids, isolated from plants of the genus Daphniphyllum, are known for their complex structures and diverse biological activities, including significant cytotoxic effects on cancer cells.[2][3] While specific data on this compound is limited, related compounds have shown promising anti-cancer properties. For instance, several Daphniphyllum alkaloids have exhibited cytotoxic activity against murine lymphocytic leukemia (P-388), human lung carcinoma (A-549), human gastric carcinoma (SGC-7901), and human promyelocytic leukemia (HL-60) cell lines, with IC50 values in the micromolar range.[2]

The determination of the IC50 value is a critical first step in the evaluation of a potential anticancer compound. It provides a quantitative measure of the compound's potency and is essential for designing further mechanistic studies. This document provides standardized protocols for assessing the IC50 of this compound in adherent cancer cell lines.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the IC50 experiments.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Method
e.g., A549Lung CarcinomaData to be filledMTT
e.g., HeLaCervical CancerData to be filledMTT
e.g., MCF-7Breast CancerData to be filledSRB
e.g., P-388LeukemiaData to be filledSRB

Table 2: Comparative Cytotoxicity of Related Daphniphyllum Alkaloids

CompoundCell LineIC50 (µM)Reference
Daphniphyllum Alkaloid 1P-3885.7[2]
Daphniphyllum Alkaloid 2P-3886.5[2]
Daphniphyllum Alkaloid 8P-38810.3[2]
Daphniphyllum Alkaloid 9P-38813.8[2]

Experimental Protocols

Two standard and reliable methods for determining the IC50 of a compound in adherent cancer cell lines are the MTT and SRB assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range, based on related compounds, is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • PBS, sterile

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the 48-72 hour incubation with this compound, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).

    • Incubate the plate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the wells five times with tap water and allow the plates to air dry completely.

  • Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the wells five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Dye Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate for 5-10 minutes to solubilize the protein-bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

Data Analysis:

  • Follow the same data analysis steps as outlined in the MTT assay protocol to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2-4: Treatment cluster_day5 Day 5: Viability Assay cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells (5,000-10,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat Cells prepare_dilutions Prepare this compound Serial Dilutions prepare_dilutions->treat_cells incubate_48_72h Incubate for 48-72h (37°C, 5% CO2) treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt fix_cells Fix with TCA incubate_48_72h->fix_cells incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_mtt Read Absorbance (570 nm) add_dmso->read_mtt calculate_viability Calculate % Cell Viability read_mtt->calculate_viability stain_srb Stain with SRB fix_cells->stain_srb solubilize Solubilize with Tris stain_srb->solubilize read_srb Read Absorbance (510 nm) solubilize->read_srb read_srb->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

Potential Signaling Pathways Modulated by Alkaloids

Alkaloids are known to exert their anticancer effects by modulating various signaling pathways involved in cell survival, proliferation, and apoptosis.[1][4] While the specific pathways affected by this compound require experimental validation, the following diagram illustrates some common targets of alkaloids in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation (Cyclins, CDKs) mTOR->Proliferation Survival Cell Survival (Bcl-2) mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival IKK IKK NFkB NF-κB IKK->NFkB NFkB->Survival Apoptosis Apoptosis (Caspases) CellCycleArrest Cell Cycle Arrest (p21, p27) This compound This compound This compound->Akt Inhibition This compound->STAT3 Inhibition This compound->NFkB Inhibition This compound->Apoptosis Induction This compound->CellCycleArrest Induction

References

Investigating the Mechanism of Action of Daphnilongeridine: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanism of action, biological activity, or associated signaling pathways for the compound Daphnilongeridine. As a result, the creation of detailed application notes and protocols as requested is not possible at this time.

The core requirements for this request—including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—hinge on the existence of foundational research into the compound's biological effects. Our investigation revealed that this compound is not described in the current body of scientific and pharmacological research.

The Broader Context: Daphniphyllum Alkaloids

This compound belongs to the broader class of Daphniphyllum alkaloids, a large and structurally diverse family of over 350 natural products isolated from plants of the Daphniphyllum genus.[1][2] While the chemical synthesis of these complex molecules is a significant area of research, detailed pharmacological investigation has been less extensive.[3][4][5]

General biological activities have been reported for the Daphniphyllum alkaloid class as a whole, including:

  • Cytotoxic effects[6]

  • Antioxidant properties[6]

  • Vasorelaxant activity[6]

  • Anti-platelet activating factor effects[6]

  • Broadly cited anti-cancer and anti-HIV activity[7]

However, these findings are general to the class and do not provide specific details on the mechanism of action for any individual compound, including this compound. Without this fundamental data, it is not possible to construct the specific experimental protocols and detailed scientific notes requested.

Further research into the biological activities of this compound would be required to enable the development of the detailed application notes and protocols. This would involve initial screening for biological activity, followed by more in-depth studies to elucidate its mechanism of action.

References

Application Notes and Protocols for In Vitro Experiments with Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell culture-based experiments to evaluate the cytotoxic effects of Daphnilongeridine, a natural alkaloid isolated from Daphniphyllum macropodum. The following protocols are based on methodologies reported for related Daphniphyllum alkaloids and standard cell culture practices for relevant cancer cell lines.

Overview of Target Cell Lines

This compound and its structural analogs have demonstrated cytotoxic activity against a variety of cancer cell lines. The following cell lines have been identified as relevant for studying the anti-cancer effects of Daphniphyllum alkaloids.

  • P-388: A murine lymphocytic leukemia cell line.

  • A-549: A human lung carcinoma cell line.

  • SGC-7901: A human gastric adenocarcinoma cell line.

  • HL-60: A human promyelocytic leukemia cell line.

Cell Culture Conditions

Successful and reproducible experiments with this compound require the maintenance of healthy and consistently growing cell cultures. The following table summarizes the standard culture conditions for the recommended cell lines.

Parameter P-388 (Murine Leukemia) A-549 (Human Lung Carcinoma) SGC-7901 (Human Gastric Adenocarcinoma) HL-60 (Human Promyelocytic Leukemia)
Growth Properties SuspensionAdherentAdherentSuspension
Base Medium RPMI-1640 or DMEMDMEM:Ham's F12 (1:1) or F-12K[1]RPMI-1640[2][3][4][5]RPMI-1640 or IMDM[6][7][8][9]
Supplements 10% Fetal Bovine Serum (FBS)10% Fetal Bovine Serum (FBS)[1][10]10% Fetal Bovine Serum (FBS)[4]10-20% Fetal Bovine Serum (FBS)[6]
2 mM L-Glutamine2 mM L-Glutamine1% Penicillin-Streptomycin1% Penicillin-Streptomycin
Incubation 37°C, 5% CO₂[7][11]37°C, 5% CO₂[1]37°C, 5% CO₂[2][5]37°C, 5% CO₂[6][7]
Subculture Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.Split 1:3 to 1:8 at 70-80% confluency using Trypsin-EDTA.[1]Split 1:3 to 1:5 at 80-90% confluency using Trypsin-EDTA.[3]Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.[6][9]

Cytotoxicity Data of Related Daphniphyllum Alkaloids

While specific IC₅₀ values for this compound are not widely published, data from structurally related alkaloids provide a reference for designing effective concentration ranges for initial experiments. The following table presents the half-maximal inhibitory concentrations (IC₅₀) of related compounds against relevant cell lines, as determined by the MTT assay.

Compound Cell Line IC₅₀ (µM)
Daphnicyclidin M P-3885.7
SGC-790122.4
Daphnicyclidin N P-3886.5
SGC-790125.6
Macropodumine C P-38810.3
Daphnicyclidin A P-38813.8

Data sourced from a study on new alkaloids from the stem bark of Daphniphyllum macropodum.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solubilization: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO.

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for MTT Cytotoxicity Assay

This protocol is adapted for a 96-well plate format and is a colorimetric assay for assessing cell metabolic activity.[12][13][14]

Materials:

  • Cultured cells (P-388, A-549, SGC-7901, or HL-60)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Adherent Cells (A-549, SGC-7901): Trypsinize cells from a culture flask, resuspend in complete medium, and perform a cell count. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Suspension Cells (P-388, HL-60): Perform a cell count and seed the cells into a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions to the respective wells. For suspension cells, add 100 µL of 2x concentrated this compound dilutions to the existing 100 µL of cell suspension.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization of Formazan:

    • For adherent cells, carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • For suspension cells, the solubilization solution can be added directly to the wells.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Visualized Workflows and Potential Mechanisms

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxic effects of this compound on cancer cell lines.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (A-549, SGC-7901, etc.) cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 2. Prepare this compound Stock Solution (in DMSO) treatment 4. Treat Cells with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation 5. Incubate (24-72 hours) treatment->incubation mtt_assay 6. Perform MTT Assay incubation->mtt_assay read_absorbance 7. Read Absorbance (570 nm) mtt_assay->read_absorbance data_analysis 8. Data Analysis (Calculate IC50) read_absorbance->data_analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothesized Signaling Pathway: Induction of Apoptosis

While the precise mechanism of action for this compound is yet to be fully elucidated, many cytotoxic natural products induce apoptosis. The following diagram depicts the intrinsic (mitochondrial) pathway of apoptosis, a common mechanism for anti-cancer compounds.

G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound bax Bax/Bak Activation This compound->bax Promotes bcl2 Bcl-2/Bcl-xL Inhibition This compound->bcl2 Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Daphnilongeridine as a potential therapeutic agent.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant lack of published data regarding the therapeutic potential, mechanism of action, and experimental protocols for Daphnilongeridine. This natural product, while its chemical structure is known, appears to be a largely uninvestigated compound within the scientific community.

Extensive searches of prominent scientific databases and chemical repositories have not yielded any studies detailing its biological activity, efficacy in disease models, or the signaling pathways it may modulate. Consequently, the core requirements of this request—summarizing quantitative data, providing detailed experimental protocols, and creating diagrams of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research.

For researchers, scientists, and drug development professionals interested in exploring the potential of this compound, the initial steps would involve foundational in vitro and in vivo studies. Below is a generalized roadmap and hypothetical protocols that could be adapted for the initial investigation of a novel natural product like this compound.

I. General Workflow for Investigating a Novel Compound

This workflow outlines the logical progression for assessing the therapeutic potential of an uncharacterized compound.

G cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Preclinical Evaluation Compound Sourcing\n& Purity Analysis Compound Sourcing & Purity Analysis In Vitro Cytotoxicity\nScreening (e.g., MTT Assay) In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound Sourcing\n& Purity Analysis->In Vitro Cytotoxicity\nScreening (e.g., MTT Assay) Target Identification\n(e.g., Proteomics, Kinase Profiling) Target Identification (e.g., Proteomics, Kinase Profiling) In Vitro Cytotoxicity\nScreening (e.g., MTT Assay)->Target Identification\n(e.g., Proteomics, Kinase Profiling) Signaling Pathway\nAnalysis (e.g., Western Blot, Reporter Assays) Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target Identification\n(e.g., Proteomics, Kinase Profiling)->Signaling Pathway\nAnalysis (e.g., Western Blot, Reporter Assays) In Vitro Functional Assays\n(e.g., Apoptosis, Proliferation) In Vitro Functional Assays (e.g., Apoptosis, Proliferation) Signaling Pathway\nAnalysis (e.g., Western Blot, Reporter Assays)->In Vitro Functional Assays\n(e.g., Apoptosis, Proliferation) In Vivo Efficacy Studies\n(Animal Models) In Vivo Efficacy Studies (Animal Models) Signaling Pathway\nAnalysis (e.g., Western Blot, Reporter Assays)->In Vivo Efficacy Studies\n(Animal Models) In Vitro Functional Assays\n(e.g., Apoptosis, Proliferation)->In Vivo Efficacy Studies\n(Animal Models) Toxicology & Pharmacokinetic\nStudies Toxicology & Pharmacokinetic Studies In Vivo Efficacy Studies\n(Animal Models)->Toxicology & Pharmacokinetic\nStudies

Caption: Generalized workflow for the initial investigation of a novel therapeutic compound.

II. Hypothetical Experimental Protocols

The following are generalized protocols that would be essential first steps in characterizing the biological effects of this compound.

A. Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

  • This compound (of known purity)

  • Selected human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48 or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

B. Protocol: Western Blot Analysis for Apoptosis Markers

Objective: To investigate if this compound induces apoptosis by examining the expression of key apoptotic proteins.

Materials:

  • Cell lysates from this compound-treated and control cells

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using the BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to the loading control (β-actin).

III. Potential Signaling Pathways to Investigate

Should initial screening suggest bioactivity, several key signaling pathways are commonly investigated in the context of novel therapeutic agents.

G cluster_0 Apoptosis Pathways cluster_1 Cell Cycle Regulation cluster_2 Proliferation/Survival Pathways This compound This compound Bcl-2 Family Modulation Bcl-2 Family Modulation This compound->Bcl-2 Family Modulation Cyclin/CDK Inhibition Cyclin/CDK Inhibition This compound->Cyclin/CDK Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway This compound->PI3K/Akt/mTOR Pathway MAPK/ERK Pathway MAPK/ERK Pathway This compound->MAPK/ERK Pathway Caspase-3 Activation Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Bcl-2 Family Modulation->Caspase-3 Activation G1/S or G2/M Arrest G1/S or G2/M Arrest Cyclin/CDK Inhibition->G1/S or G2/M Arrest Cell Growth & Survival Cell Growth & Survival PI3K/Akt/mTOR Pathway->Cell Growth & Survival Proliferation Proliferation MAPK/ERK Pathway->Proliferation

Caption: Hypothetical signaling pathways potentially modulated by a novel therapeutic agent.

IV. Quantitative Data Summary (Hypothetical)

If initial experiments were conducted, the data would be presented in a structured format for easy comparison.

Table 1: Hypothetical IC₅₀ Values of this compound in Human Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM) after 48h
HeLaCervical CancerData Not Available
A549Lung CancerData Not Available
MCF-7Breast CancerData Not Available
HEK293Normal KidneyData Not Available

Table 2: Hypothetical Effect of this compound on Apoptotic Protein Expression

ProteinTreatment (Concentration)Fold Change vs. Control
Cleaved Caspase-3This compound (IC₅₀)Data Not Available
Cleaved PARPThis compound (IC₅₀)Data Not Available
Bax/Bcl-2 RatioThis compound (IC₅₀)Data Not Available

The development of this compound as a potential therapeutic agent is currently hindered by a lack of fundamental research. The protocols and workflows provided here serve as a foundational guide for initiating such an investigation. Any future application notes and detailed protocols will be entirely dependent on the generation of primary research data that establishes its biological activity and mechanism of action. Researchers are encouraged to undertake these initial screening and characterization studies to unlock the potential of this and other uninvestigated natural products.

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Daphnilongeridine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: this compound is a powder that is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]

Q2: I'm observing precipitation when I add my this compound-DMSO stock solution to my aqueous cell culture medium. What is happening?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like many alkaloids when a concentrated organic stock solution is diluted into an aqueous buffer or medium.[2] The compound is poorly soluble in the final aqueous environment once the DMSO is diluted.[2]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: While DMSO is a common solvent, high concentrations can be toxic to cells. It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and consistent across all experiments (including vehicle controls). However, the maximum tolerable concentration can vary between cell lines.

Q4: Can interactions with media components affect the solubility of this compound?

A4: Yes, components in cell culture media, such as proteins and salts, can interact with your compound and affect its solubility. It is advisable to test the solubility of this compound in a simpler buffered saline solution (like PBS) to determine if media components are a primary factor in precipitation.

Troubleshooting Guide

Issue: Immediate Precipitation Upon Addition to Cell Culture Media

If you observe immediate precipitation when adding your this compound stock solution to the cell culture medium, consider the following troubleshooting steps.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid solvent exchange, leading to precipitation.[2]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently vortexing the media.[2]
Low Temperature of Media The solubility of many compounds, including alkaloids, can decrease at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.[2]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Aim for a final DMSO concentration of <0.5%. Prepare higher concentration stock solutions to minimize the volume added to the media.
Issue: Precipitation Over Time in Long-Term Cultures

For experiments running over several days, you might observe precipitation of this compound after an initial period of solubility.

Potential Cause Explanation Recommended Solution
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside of the incubator.
Compound Instability This compound may degrade over time in the culture medium, leading to the formation of less soluble byproducts.There is currently no specific information on the stability of this compound in cell culture media. If instability is suspected, consider performing a time-course experiment and analyzing the compound's integrity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, brief sonication in a water bath can aid dissolution. Ensure no visible particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium (pre-warmed to 37°C).

  • Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, 72 hours).

  • Visual Inspection: Visually inspect the solutions for any signs of precipitation or turbidity at different time points.

  • Spectrophotometric Analysis (Optional): For a more quantitative assessment, measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance over time indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.

Visualizations

experimental_workflow cluster_preparation Step 1: Stock Solution Preparation cluster_solubility_test Step 2: Determine Max Soluble Concentration cluster_treatment Step 3: Cell Treatment prep1 Weigh this compound Powder prep2 Dissolve in 100% DMSO prep1->prep2 prep3 Vortex/Sonicate to Homogenize prep2->prep3 prep4 Store at -20°C/-80°C prep3->prep4 sol1 Prepare Serial Dilutions in Pre-warmed Medium prep4->sol1 Use Stock for Dilutions sol2 Incubate under Experimental Conditions sol1->sol2 sol3 Visual & Spectrophotometric Inspection for Precipitation sol2->sol3 sol4 Identify Highest Clear Concentration sol3->sol4 treat1 Prepare Final Working Solution (below max soluble conc.) sol4->treat1 Inform Final Concentration treat2 Add to Cells Dropwise with Gentle Mixing treat1->treat2 treat3 Incubate for Experiment Duration treat2->treat3

Caption: Workflow for preparing and using this compound in vitro.

signaling_pathway_placeholder cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor (Hypothetical) pathway_start Initiation of Signaling Cascade receptor->pathway_start Signal Transduction daph This compound daph->receptor Binding Event downstream1 Downstream Effector 1 pathway_start->downstream1 downstream2 Downstream Effector 2 pathway_start->downstream2 transcription_factor Transcription Factor Activation downstream1->transcription_factor downstream2->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression Nuclear Translocation cell_response Cellular Response (e.g., Cytotoxicity) gene_expression->cell_response Leads to

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Stabilizing Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of Daphnilongeridine. The information is based on general principles for the handling of complex alkaloids and natural products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for long-term storage?

A1: For long-term storage in solution, it is advisable to use aprotic, anhydrous solvents to minimize hydrolysis. Solvents such as anhydrous Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or Acetonitrile (B52724) are generally suitable. It is crucial to use high-purity, dry solvents. For aqueous buffers, stability is often pH-dependent, and a buffer system that maintains a slightly acidic to neutral pH (e.g., pH 5-7) may be preferable, though this needs to be experimentally verified.

Q2: What are the primary factors that can cause this compound degradation?

A2: Like many complex alkaloids, this compound is potentially susceptible to degradation from several factors:

  • Hydrolysis: The presence of water can lead to the cleavage of ester or other labile functional groups.

  • Oxidation: Exposure to oxygen, especially when catalyzed by light or trace metals, can lead to the oxidation of sensitive moieties like tertiary amines.[1][2][3][4]

  • Light: Photodegradation can occur upon exposure to UV or even ambient light.

  • Temperature: Elevated temperatures accelerate the rates of all chemical degradation reactions.

  • pH: Extreme acidic or basic conditions can catalyze hydrolysis or other degradation pathways.[5]

Q3: How should I store this compound as a solid?

A3: As a solid (amorphous powder), this compound should be stored in a tightly sealed, opaque container (e.g., an amber vial) to protect it from light and moisture.[2] The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen. For long-term stability, storage at low temperatures is recommended.

Q4: Can I store this compound in a standard freezer?

A4: A standard freezer (-20°C) is a good option for long-term storage.[6] For enhanced stability, an ultra-low temperature freezer (-80°C) is preferable. When storing in a freezer, ensure the container is well-sealed to prevent moisture from condensing inside upon removal. It is also good practice to aliquot the sample to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem: I observe a color change in my solid this compound sample over time.

  • Possible Cause: This could be an indication of oxidation or other forms of degradation. Exposure to air and/or light can cause such changes.

  • Solution:

    • Ensure the compound is stored in an opaque, airtight container.

    • Before sealing, purge the container with an inert gas (argon or nitrogen).

    • Store at a lower temperature (-20°C or -80°C).

    • If the issue persists, consider re-purifying the sample if possible and storing the purified material under more stringent conditions.

Problem: My this compound solution has become cloudy or shows precipitates.

  • Possible Cause:

    • Degradation: The degradation products may be less soluble in the storage solvent.

    • Solubility Issues: The compound may be precipitating out of solution due to temperature changes (e.g., during freeze-thaw cycles) or if the solvent has partially evaporated, increasing the concentration.

    • Contamination: Contamination with water could lead to the precipitation of the hydrophobic compound from an organic solvent.

  • Solution:

    • Allow the vial to come to room temperature before opening to prevent condensation.

    • Briefly sonicate the sample to see if the precipitate redissolves. If it does, it may be a solubility issue. Consider aliquoting to avoid repeated temperature cycling.

    • If the precipitate does not redissolve, it is likely a degradation product. The sample should be analyzed for purity (e.g., by HPLC) before use.

    • Always use anhydrous solvents for storage and handle them in a way that minimizes water absorption.

Problem: Analytical testing (e.g., HPLC) shows a decrease in the purity of my sample over time.

  • Possible Cause: This is a clear indication of chemical degradation. The rate of degradation will depend on the storage conditions.

  • Solution:

    • Review your storage protocol against the recommended conditions in the table below.

    • If storing in solution, consider preparing fresh solutions for sensitive experiments.

    • If storing as a solid, ensure the container is properly sealed and protected from light, moisture, and oxygen.

    • Conduct a systematic stability study (see protocol below) to determine the optimal storage conditions for your specific application.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterSolid (Amorphous Powder)In Anhydrous Solvent (e.g., DMSO)
Temperature -20°C to -80°C-20°C to -80°C
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)
Light Protected (Amber Vial)Protected (Amber Vial)
Container Tightly Sealed Glass VialTightly Sealed Vial with PTFE-lined cap
Handling Minimize exposure to ambient air and humidityUse anhydrous solvents; aliquot to avoid freeze-thaw cycles

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound using HPLC

1. Objective: To determine the stability of this compound under various storage conditions over a defined period.

2. Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Anhydrous DMSO

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Airtight, amber glass vials with PTFE-lined caps

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 reverse-phase HPLC column

3. Sample Preparation:

  • Solid Samples: Weigh 1-2 mg of this compound into several amber vials.

  • Solution Samples: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO. Aliquot 100 µL of this stock into separate amber vials.

4. Storage Conditions:

  • Divide the prepared solid and solution samples into groups to be stored under different conditions:

    • -80°C, protected from light

    • -20°C, protected from light

    • 4°C, protected from light

    • Room Temperature (e.g., 25°C), protected from light

    • Room Temperature, exposed to ambient light

5. Time Points for Analysis:

  • Analyze a fresh sample at Time 0.

  • Subsequent analyses at 1 week, 1 month, 3 months, 6 months, and 12 months.

6. Analytical Method (HPLC):

  • Sample Analysis: At each time point, retrieve one vial from each storage condition. Allow it to equilibrate to room temperature.

    • For solid samples, dissolve in a known volume of mobile phase or a suitable solvent to a final concentration of ~1 mg/mL.

    • For solution samples, dilute with mobile phase to the same final concentration.

  • Chromatography:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed for peak shape) is a common starting point for alkaloids.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV detection at a wavelength determined by a UV scan of this compound (e.g., 220 nm, 254 nm).

  • Data Analysis:

    • Record the peak area of the main this compound peak.

    • Calculate the percentage purity at each time point relative to the peak area at Time 0.

    • Note the appearance of any new peaks, which would indicate degradation products.

7. Interpretation:

  • Plot the percentage of remaining this compound against time for each storage condition.

  • The conditions that show the least degradation over time are the most suitable for long-term storage.

Mandatory Visualization

Hypothetical_Degradation_Pathway Hypothetical Degradation Pathways for this compound This compound This compound (C32H51NO4) Hydrolysis_Product Hydrolyzed Product (Loss of Acetate Group) This compound->Hydrolysis_Product H2O / H+ or OH- (Hydrolysis) Oxidation_Product N-Oxide Product (Oxidation of Tertiary Amine) This compound->Oxidation_Product O2 / Light (Oxidation) Photodegradation_Product Photodegradation Adduct This compound->Photodegradation_Product UV Light (Photodegradation)

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation Start Degradation Observed (e.g., color change, impurity peaks) Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere (Inert Gas)? - Container Seal? Start->Check_Storage Solid_vs_Solution Is the sample solid or in solution? Check_Storage->Solid_vs_Solution Check_Solvent Check Solvent: - Anhydrous? - Purity? - pH? Solid_vs_Solution->Check_Solvent Solution Check_Handling Review Handling Procedures: - Freeze-thaw cycles? - Exposure to air/moisture? Solid_vs_Solution->Check_Handling Solid Check_Solvent->Check_Handling Implement_Changes Implement Corrective Actions: - Store at -80°C - Use fresh anhydrous solvent - Aliquot samples - Purge with inert gas Check_Handling->Implement_Changes Reanalyze Re-analyze Sample Purity (e.g., by HPLC) Implement_Changes->Reanalyze

Caption: A logical workflow for troubleshooting this compound degradation.

References

Troubleshooting Daphnilongeridine purification challenges.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Daphnilongeridine.

Frequently Asked Questions (FAQs)

Q1: What is the natural source of this compound?

This compound is a natural alkaloid isolated from the branches and stems of plants belonging to the Daphniphyllum genus, such as Daphniphyllum macropodum Miq.[] and Daphniphyllum longeracemosum.[2][3][4]

Q2: What are the general steps for isolating this compound?

The general workflow for isolating this compound and other Daphniphyllum alkaloids involves:

  • Extraction: Obtaining the crude extract from the plant material.

  • Acid-Base Extraction: Separating alkaloids from neutral and acidic compounds.

  • Chromatographic Purification: A multi-step process to isolate and purify this compound from the complex mixture of alkaloids.

Q3: What type of chromatography is typically used for this compound purification?

Purification of Daphniphyllum alkaloids, including this compound, generally relies on a combination of chromatographic techniques. These can include column chromatography (often using silica (B1680970) gel or alumina), medium-pressure liquid chromatography (MPLC), and high-performance liquid chromatography (HPLC) for final purification.[5][6]

Q4: What are the known chemical properties of this compound?

While specific data is limited, this compound is an alkaloid, implying it has basic properties. Its structure contains nitrogen atoms that can be protonated. This basicity is a key property exploited during acid-base extraction for its separation from other plant metabolites.

Troubleshooting Guides

Problem 1: Low Yield of Crude Alkaloid Extract

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or the number of extraction cycles.
Inappropriate Solvent Use a solvent system appropriate for alkaloid extraction. Typically, methanol (B129727) or ethanol (B145695) is used for initial extraction. Ensure the solvent polarity is suitable.
Degradation of Alkaloids Some alkaloids are sensitive to heat and light. Avoid high temperatures during solvent evaporation and protect the extract from direct light.
Inefficient Acid-Base Extraction Ensure the pH is sufficiently acidic (around pH 2-3) to protonate the alkaloids and move them to the aqueous phase. Subsequently, ensure the pH is sufficiently basic (around pH 9-10) to deprotonate the alkaloids for extraction into an organic solvent.
Problem 2: Poor Separation During Column Chromatography

Possible Causes & Solutions

Possible CauseRecommended Solution
Inappropriate Stationary Phase Silica gel is commonly used for alkaloid separation. If separation is poor, consider using alumina (B75360) or a modified silica gel (e.g., C18 for reverse-phase chromatography).
Incorrect Mobile Phase Optimize the solvent system (mobile phase). A common system for alkaloid separation on silica gel is a gradient of chloroform (B151607)/methanol or dichloromethane (B109758)/methanol. Adjust the polarity gradually to improve resolution.
Column Overloading Applying too much crude extract to the column will result in broad, overlapping peaks. Reduce the amount of sample loaded onto the column.
Co-eluting Impurities If impurities have similar polarity to this compound, a single chromatographic step may be insufficient. Employ sequential chromatographic techniques using different separation principles (e.g., normal-phase followed by reverse-phase).
Problem 3: Presence of Impurities in the Final Product

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficient Chromatographic Steps A single column chromatography step is often not enough for high purity. Implement multiple chromatographic stages, such as MPLC followed by preparative HPLC.
Tailing of Peaks in Chromatography Peak tailing can be caused by strong interactions between the basic alkaloid and acidic silica gel. Add a small amount of a basic modifier, like triethylamine (B128534) or ammonia (B1221849), to the mobile phase to reduce tailing.
Sample Degradation on Column Some alkaloids can degrade on acidic stationary phases like silica gel. Consider using neutral alumina as an alternative stationary phase.

Experimental Protocols

Protocol 1: General Extraction of Daphniphyllum Alkaloids
  • Preparation of Plant Material: Air-dry the fresh leaves and stems of the Daphniphyllum species and grind them into a fine powder.

  • Maceration: Soak the powdered plant material in methanol (MeOH) at room temperature for an extended period (e.g., 3 x 24 hours).

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Acid-Base Extraction:

    • Suspend the crude extract in a 2-5% aqueous hydrochloric acid (HCl) solution.

    • Partition the acidic solution with an organic solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic compounds.

    • Basify the aqueous layer to pH 9-10 with an aqueous ammonia solution.

    • Extract the liberated free alkaloids with an organic solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkaloid mixture.

Protocol 2: Chromatographic Purification of this compound

This is a generalized protocol based on the separation of similar alkaloids. Optimization will be required.

  • Initial Column Chromatography (Silica Gel):

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient solvent system of chloroform/methanol (e.g., starting from 100:0 and gradually increasing the polarity to 90:10).

    • Procedure:

      • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

      • Load the solution onto a pre-packed silica gel column.

      • Elute the column with the gradient solvent system, collecting fractions.

      • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Medium-Pressure Liquid Chromatography (MPLC):

    • Combine fractions from the initial column chromatography that show the presence of this compound (based on TLC analysis against a reference standard if available).

    • Further purify these combined fractions using MPLC, potentially with a similar or slightly modified solvent system to achieve better separation.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to obtain high-purity this compound, use preparative HPLC.

    • Column: A reverse-phase C18 column is often suitable.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The exact gradient will need to be optimized.

Visualizations

G Start Powdered Plant Material Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Acidification Acidify with HCl (aq) Crude_Extract->Acidification Partition1 Partition with Ethyl Acetate Acidification->Partition1 Neutral_Imp Neutral/Acidic Impurities (EtOAc Layer) Partition1->Neutral_Imp Discard Aqueous_Layer Aqueous Layer (Protonated Alkaloids) Partition1->Aqueous_Layer Basification Basify with NH4OH (aq) Aqueous_Layer->Basification Partition2 Partition with Chloroform Basification->Partition2 Crude_Alkaloids Crude Alkaloid Extract (Chloroform Layer) Partition2->Crude_Alkaloids Purification Chromatographic Purification Crude_Alkaloids->Purification End Pure this compound Purification->End

Caption: Workflow for the extraction of this compound.

G Start Crude Alkaloid Extract CC Silica Gel Column Chromatography (e.g., Chloroform/Methanol Gradient) Start->CC Fractions1 Combine Fractions Containing Target CC->Fractions1 TLC TLC Analysis CC->TLC MPLC Medium-Pressure Liquid Chromatography Fractions1->MPLC Fractions2 Combine Enriched Fractions MPLC->Fractions2 HPLC Preparative HPLC (e.g., C18 Reverse-Phase) Fractions2->HPLC Pure_Compound High-Purity this compound HPLC->Pure_Compound

Caption: Multi-step chromatographic purification of this compound.

G cluster_troubleshooting Troubleshooting Logic Poor_Separation Poor Separation in Column Chromatography Cause1 Inappropriate Mobile Phase Poor_Separation->Cause1 Cause2 Column Overloading Poor_Separation->Cause2 Cause3 Co-eluting Impurities Poor_Separation->Cause3 Solution1 Optimize Solvent Gradient Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Add a Second Purification Step (e.g., Reverse-Phase) Cause3->Solution3

Caption: Troubleshooting poor chromatographic separation.

References

Technical Support Center: Optimizing HPLC Separation of Daphnilongeridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of Daphnilongeridine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common challenges encountered during method development and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

This compound, as a Daphniphyllum alkaloid, is a complex, basic, and chiral molecule. The primary challenges in its HPLC separation stem from the high structural similarity between its isomers (enantiomers and/or diastereomers). This often leads to issues such as poor resolution (co-elution), peak tailing due to interactions with the stationary phase, and inconsistent retention times.[1][2][3] Achieving adequate separation requires careful optimization of chromatographic parameters to exploit subtle differences in the isomers' physicochemical properties.

Q2: Which HPLC column should I start with for method development?

For initial method development, a modern, high-purity silica-based C18 column is a common starting point for alkaloids.[1] However, due to the structural complexity of this compound isomers, alternative stationary phases may offer better selectivity.[4] For separating enantiomers, a Chiral Stationary Phase (CSP) is typically required. Polysaccharide-based CSPs are often the first choice for chiral alkaloid separations.[5][6]

Q3: How does mobile phase pH affect the separation of these isomers?

Mobile phase pH is a critical parameter for basic compounds like alkaloids.[1][2] The pH influences the ionization state of both the this compound molecule and the residual silanol (B1196071) groups on the silica-based stationary phase.

  • Low pH (e.g., < 3): The alkaloid is protonated (positively charged), and the silanol groups are also protonated (neutral). This can reduce strong secondary interactions that cause peak tailing.[1][2]

  • High pH (e.g., > 8): The alkaloid is in its neutral form, which also minimizes interactions with silanol groups. However, you must ensure your column is stable at high pH.[1]

Controlling the pH is essential for achieving reproducible retention times and good peak shape.

Troubleshooting Guides

Problem 1: Poor Resolution or Complete Co-elution of Isomers

Poor resolution is the most common issue when separating structurally similar isomers.[7] The goal is to achieve baseline separation (Resolution, Rs ≥ 1.5).[4][8]

Troubleshooting Steps:

  • Optimize Mobile Phase Selectivity (α): Selectivity is the most powerful factor for improving resolution.[9][10]

    • Change Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve separation.[10]

    • Adjust pH: Systematically vary the mobile phase pH to alter the ionization of the isomers, which can significantly impact their retention and selectivity.[4]

    • Use Additives: For chiral separations on CSPs, small amounts of additives (e.g., diethylamine (B46881) for basic compounds in normal-phase mode) can be crucial for achieving resolution.[2]

  • Increase Column Efficiency (N): Higher efficiency results in sharper peaks, which improves resolution.[4][9]

    • Decrease Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UHPLC).[4]

    • Increase Column Length: A longer column provides more theoretical plates, enhancing separation, though it will increase analysis time and backpressure.[4][11]

    • Lower the Flow Rate: Reducing the flow rate can lead to sharper peaks and better resolution, but at the cost of longer run times.[11]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical factor.

    • For Diastereomers: Try a different achiral phase, such as a Phenyl or Cyano column, which offer different interaction mechanisms (e.g., π-π interactions) compared to C18.[4][12]

    • For Enantiomers: Screening several different types of Chiral Stationary Phases (CSPs) is often necessary to find one that provides adequate enantioselectivity.[2][6]

G cluster_0 Troubleshooting: Poor Peak Resolution Problem Poor Resolution (Rs < 1.5) Cause1 Suboptimal Selectivity (α) Problem->Cause1 Cause2 Low Column Efficiency (N) Problem->Cause2 Cause3 Wrong Stationary Phase Problem->Cause3 Sol1a Change Organic Modifier (ACN vs MeOH) Cause1->Sol1a Sol1b Adjust Mobile Phase pH Cause1->Sol1b Sol2a Decrease Particle Size (e.g., UHPLC) Cause2->Sol2a Sol2b Lower Flow Rate Cause2->Sol2b Sol3a Try Phenyl/Cyano Column Cause3->Sol3a Sol3b Screen Chiral Stationary Phases (CSPs) Cause3->Sol3b

Caption: A troubleshooting decision tree for poor peak resolution.

Problem 2: Excessive Peak Tailing

Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the silica (B1680970) stationary phase.[1]

Troubleshooting Steps:

  • Add a Basic Modifier: Incorporate a small amount (0.1-0.2%) of a basic additive like triethylamine (B128534) (TEA) into the mobile phase.[1][2] TEA will competitively bind to the active silanol sites, masking them from the analyte and improving peak shape.

  • Operate at Low pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) protonates the silanol groups, reducing their ability to interact with the protonated alkaloid.[1][2]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanols. Ensure you are using a high-quality, end-capped column suitable for basic compounds.[1]

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try reducing the injection volume or sample concentration.[2]

Problem 3: Inconsistent Retention Times

Shifts in retention time from run to run compromise data reliability.[2]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. Inadequate equilibration is a common cause of drifting retention times.[2]

  • Use a Column Thermostat: Fluctuations in ambient laboratory temperature can affect retention. A column oven provides a stable temperature, leading to more consistent results.[2][11] Lower temperatures often improve resolution, but can increase backpressure.[7][11]

  • Prepare Fresh Mobile Phase: Prepare mobile phases accurately and freshly each day. Small variations in composition, especially buffer concentration or pH, can cause shifts. Ensure solvents are thoroughly degassed.[2][13]

  • Check for System Leaks: Inspect the HPLC system for any loose fittings or leaks, as this can cause pressure fluctuations and affect retention times.[13]

Data & Methodological Summaries

Table 1: General Starting Parameters for Alkaloid Isomer Separation

This table provides a summary of typical starting conditions that can be adapted for developing a separation method for this compound isomers.

ParameterRecommendationRationale & Notes
Column Type Reversed-Phase C18 (5 µm, 4.6 x 150 mm)A good starting point for general alkaloid analysis.[1]
Chiral Stationary Phase (e.g., Polysaccharide-based)Essential for separating enantiomers. Requires screening.[2][5]
Mobile Phase A 10-20 mM Ammonium Acetate or Formate BufferProvides pH control and is LC-MS compatible.[1][14]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better resolution and lower backpressure.[1]
pH Modifier Formic Acid (for low pH) or Triethylamine (for masking silanols)Adjust pH to optimize selectivity and peak shape.[1][2]
Detection UV-Vis / PDA (e.g., 280 nm)Alkaloids typically have UV absorbance.[1] A PDA detector is useful during method development to check for peak purity.
Column Temp. 30 - 40 °CUsing a thermostat ensures reproducibility.[2][11] Temperature can also be optimized to improve selectivity.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be lowered to improve efficiency.[11]
Gradient Start with a shallow gradient (e.g., 10-50% B over 20 min)A gradient is usually necessary for complex mixtures and to elute all compounds with good peak shape.[1][7]
Experimental Protocol: General Method Development Workflow

This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound isomers.

  • Analyte & System Preparation:

    • Prepare a stock solution of the this compound isomer mixture in a suitable solvent (e.g., methanol or mobile phase).

    • Ensure the HPLC system is properly maintained, purged, and free of leaks.[13]

    • Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent system clogging.[11]

  • Initial Scouting Run:

    • Install a general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare a mobile phase of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1.0 mL/min and a temperature of 35 °C.

    • This initial run will establish the approximate retention time and reveal the complexity of the separation challenge.

  • Method Optimization (Systematic Approach):

    • Goal: Achieve a resolution (Rs) of >1.5 for all isomer pairs.

    • Change only one parameter at a time to clearly observe its effect.[11]

    • Step 3.1: Mobile Phase:

      • Adjust the gradient slope. Make it shallower around the elution time of the isomers to increase separation.

      • If resolution is poor, switch the organic modifier from acetonitrile to methanol and repeat the scouting gradient.

      • Systematically adjust the pH of the aqueous mobile phase (e.g., test at pH 3, 5, and 8, ensuring column compatibility).

    • Step 3.2: Column Chemistry (if needed):

      • If the C18 column fails to provide separation, switch to a column with a different selectivity (e.g., Phenyl-Hexyl).

      • For enantiomeric separations, move to a systematic screening of Chiral Stationary Phases (CSPs) with appropriate mobile phases (often normal-phase or polar organic).[2][6]

    • Step 3.3: Temperature:

      • Evaluate the separation at three different temperatures (e.g., 25 °C, 35 °C, 45 °C) to see its impact on selectivity and resolution.[2][11]

  • Final Method Validation:

    • Once satisfactory separation is achieved, validate the method for parameters such as linearity, precision, and accuracy according to relevant guidelines.[8]

G Workflow for HPLC Method Optimization A 1. Define Separation Goal (e.g., Rs > 1.5 for Isomers) B 2. Initial Column & Mobile Phase Selection (e.g., C18) A->B C 3. Run Scouting Gradient B->C D Separation Adequate? C->D E 4. Optimize Selectivity (α) - Change Organic Modifier - Adjust pH / Buffer D->E No J 7. Finalize & Validate Method D->J Yes F Separation Adequate? E->F G 5. Optimize Efficiency (N) - Lower Flow Rate - Adjust Temperature F->G No F->J Yes H Separation Adequate? G->H I 6. Change Stationary Phase (e.g., Phenyl, Cyano, or CSP) H->I No H->J Yes I->C Re-scout

Caption: A systematic workflow for HPLC method development and optimization.

References

Technical Support Center: Reducing Off-Target Effects of Daphnilongeridine in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Daphnilongeridine in cell-based assays. Given that this compound is a natural alkaloid with known cytotoxic activity against various tumor cell lines but with an undefined specific mechanism of action, this guide focuses on general strategies to identify and minimize off-target effects applicable to novel or under-characterized small molecules.

Troubleshooting Guides

When encountering unexpected or inconsistent results with this compound, it is crucial to systematically investigate potential off-target effects. This guide provides a structured approach to troubleshooting common issues.

Issue 1: High Cytotoxicity Observed at a Broad Range of Concentrations

If this compound exhibits cytotoxicity that does not correlate with a specific expected phenotype, it may be due to off-target effects.

Troubleshooting Workflow

start High Cytotoxicity Observed dose_response Perform Detailed Dose-Response Curve start->dose_response viability_assay Conduct Multiple Viability Assays (e.g., MTT, CellTiter-Glo, Trypan Blue) dose_response->viability_assay target_engagement Confirm On-Target Engagement (if target is known) viability_assay->target_engagement off_target_screen Broad Off-Target Screening (e.g., Kinase Panel) target_engagement->off_target_screen structure_activity Test Structural Analogs (if available) off_target_screen->structure_activity conclusion Differentiate On-Target vs. Off-Target Cytotoxicity structure_activity->conclusion

Caption: Workflow to investigate broad-spectrum cytotoxicity.

Mitigation Strategies:

StrategyDescriptionExperimental Protocol
Dose-Response Optimization Determine the minimal effective concentration that elicits the desired biological response while minimizing toxicity.--INVALID-LINK--
Orthogonal Validation Use structurally and mechanistically different compounds that target the same pathway to see if they produce a similar phenotype.This involves sourcing alternative compounds and running parallel experiments.
Target Engagement Assays Directly measure the binding of this compound to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this.[1][2]--INVALID-LINK--

Issue 2: Inconsistent Phenotypic Readouts

Variability in experimental results across different batches or cell lines could indicate off-target effects influenced by cellular context.

Troubleshooting Workflow

start Inconsistent Phenotypic Results cell_line_validation Validate Cell Line Identity and Purity (STR Profiling) start->cell_line_validation culture_conditions Standardize Cell Culture and Assay Conditions cell_line_validation->culture_conditions orthogonal_assays Use Multiple, Independent Assay Readouts culture_conditions->orthogonal_assays genetic_validation Genetic Knockdown/Knockout of Putative Target orthogonal_assays->genetic_validation conclusion Confirm Phenotype is Target-Specific genetic_validation->conclusion

Caption: Workflow for addressing inconsistent experimental outcomes.

Mitigation Strategies:

StrategyDescriptionExperimental Protocol
Genetic Validation Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the putative target of this compound. The resulting phenotype should mimic the effect of the compound.This requires molecular biology expertise in gene editing or silencing.
Proteome-wide Profiling Employ unbiased techniques to identify all cellular targets of this compound.[3]--INVALID-LINK-- provides an example of a targeted profiling approach.
Counter-Screening If using a reporter assay, use a control reporter to check for direct interference with the reporter system.[4]Involves designing a control experiment with a reporter driven by a constitutive promoter.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a novel compound like this compound?

Q2: What are the initial steps to take if I suspect off-target effects?

The first step is to perform a careful dose-response experiment to identify the lowest effective concentration.[3] Subsequently, confirming the phenotype with a structurally unrelated inhibitor of the same pathway (if known) and using genetic validation methods are crucial next steps.[4]

Q3: How can I identify the specific off-targets of this compound?

Identifying unknown off-targets can be achieved through several "target deconvolution" methods:

  • Affinity Chromatography: this compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.[6]

  • Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound.[5][7]

  • Proteome-wide Profiling: Techniques like thermal proteome profiling (TPP), an extension of CETSA, can identify targets on a global scale by observing which proteins are stabilized by the compound.

Q4: Can off-target effects ever be beneficial?

Yes, in some cases, the interaction of a compound with multiple targets, known as polypharmacology, can be therapeutically advantageous.[4] However, it is essential to intentionally identify and characterize these interactions rather than have them as unknown variables.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the concentration range of this compound that elicits a biological response and to identify the onset of general cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and let them adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium. A common approach is a 10-point, 3-fold dilution series.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: Measure the desired biological response (e.g., reporter gene expression, protein phosphorylation).

  • Viability Assessment: In a parallel plate, assess cell viability using an appropriate method (e.g., MTT, resazurin, or ATP-based assays like CellTiter-Glo®).

  • Data Analysis: Plot the dose-response curve for both the biological effect and cytotoxicity to determine the therapeutic window.

Data Presentation:

This compound Conc. (µM)Biological Response (units)% Cell Viability
0 (Vehicle)...100
0.01......
0.03......
0.1......
0.3......
1......
3......
10......
30......
100......
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct binding of this compound to a putative target protein in intact cells.[1]

Methodology:

  • Cell Treatment: Treat cultured cells with either a vehicle control or this compound at a concentration known to be effective.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.

  • Lysis: Lyse the cells, for example, by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.[3][8]

Data Presentation:

Temperature (°C)Soluble Target Protein (Vehicle)Soluble Target Protein (this compound)
40......
45......
50......
55......
60......
65......
70......
Protocol 3: Kinase Profiling

Objective: To screen this compound against a panel of kinases to identify potential off-target interactions, as kinases are common off-targets for small molecules.[9]

Methodology:

This is typically performed as a service by specialized companies. The general workflow is as follows:

  • Compound Submission: Provide a sample of this compound at a specified concentration.

  • Screening: The compound is tested at one or more concentrations against a large panel of purified kinases (e.g., the KinomeScan™ panel).

  • Activity Measurement: The ability of this compound to inhibit the activity of each kinase is measured.

  • Data Analysis: Results are often provided as a percentage of inhibition at a given concentration. Significant inhibition of a kinase other than the intended target indicates a potential off-target effect.

Data Presentation:

Kinase Target% Inhibition at 1 µM this compound% Inhibition at 10 µM this compound
Kinase A......
Kinase B......
Kinase C......
.........

Signaling Pathways and Workflows

General Signaling Pathway Perturbation by a Small Molecule

ligand Ligand receptor Receptor ligand->receptor on_target On-Target Protein receptor->on_target off_target Off-Target Protein receptor->off_target downstream_on Downstream On-Target Signaling on_target->downstream_on downstream_off Downstream Off-Target Signaling off_target->downstream_off phenotype_on Desired Phenotype downstream_on->phenotype_on phenotype_off Undesired Phenotype downstream_off->phenotype_off This compound This compound This compound->on_target This compound->off_target

Caption: On-target vs. off-target effects of a small molecule inhibitor.

References

Preventing degradation of Daphnilongeridine during experimental procedures.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation and stability studies for Daphnilongeridine are limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on general principles of alkaloid and natural product chemistry, particularly for complex terpene alkaloids, and are intended to serve as a proactive resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound?

Based on the general behavior of complex alkaloids, the primary factors of concern for the stability of this compound are exposure to harsh pH conditions (both acidic and alkaline), elevated temperatures, and light (particularly UV radiation). Oxidation is another potential degradation pathway due to its complex terpene-like structure.

Q2: How should I properly store this compound in solid form and in solution?

  • Solid Form: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a freezer at -20°C or below, and protected from light by using an amber vial or by wrapping the container in aluminum foil.

  • In Solution: If possible, prepare solutions fresh for each experiment. If storage is necessary, use a non-reactive solvent, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C, protected from light. The choice of solvent is critical; avoid protic or highly acidic/basic solvents for long-term storage.

Q3: I am observing lower than expected bioactivity in my assays. Could this be due to degradation?

Yes, this is a strong possibility. Degradation of this compound can lead to a loss of the parent compound, resulting in decreased efficacy in biological assays. It is crucial to ensure the integrity of the compound throughout the experimental process. We recommend performing analytical checks (e.g., HPLC-UV or LC-MS) on your working solutions to confirm the concentration and purity of this compound before conducting bioassays.

Q4: What are the likely chemical reactions that lead to the degradation of this compound?

Given its chemical structure, which likely contains ester and ether functional groups common in Daphniphyllum alkaloids, the following degradation pathways are plausible:

  • Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule.

  • Oxidation: The complex polycyclic terpene-like structure may have sites that are prone to oxidation, especially if exposed to air and light over extended periods.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Troubleshooting Steps Preventative Measures
Degradation during storage 1. Verify the storage conditions (temperature, light protection, inert atmosphere).2. Analyze a sample of the stored this compound via HPLC or LC-MS to check for purity and the presence of degradation products.3. Compare the analytical profile with a freshly prepared sample or a previously established baseline.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store at or below -20°C for solids and -80°C for solutions.- Use amber vials and store in the dark.
Degradation during experimental procedure 1. Review the experimental protocol for potential stressors (e.g., prolonged exposure to high temperatures, acidic/basic buffers, or intense light).2. Take samples at various stages of the experiment and analyze for this compound concentration and purity.3. Perform a mock experiment without the biological components to isolate the effect of the experimental conditions on the compound.- Minimize the time the compound is in solution before use.- Use buffers with a pH as close to neutral as possible, if the experimental design allows.- Protect samples from light during incubation and processing.
Solvent incompatibility 1. Investigate the solvent used to dissolve this compound for potential reactivity.2. Test the stability of this compound in the chosen solvent over the experimental timeframe at the relevant temperature.- Use high-purity, anhydrous solvents when possible.- Avoid solvents that may have acidic or basic impurities.
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (HPLC, LC-MS)
Potential Cause Troubleshooting Steps Preventative Measures
Acid or Base-Catalyzed Degradation 1. Check the pH of all solutions and buffers used in the experiment.2. If acidic or basic conditions are necessary, try to minimize the exposure time and temperature.3. Analyze the sample using LC-MS to determine the mass of the unknown peaks and infer potential hydrolysis or rearrangement products.- Perform experiments at a neutral pH whenever possible.- If pH extremes are required, conduct the experiment at a lower temperature to slow degradation.
Oxidative Degradation 1. Ensure that all solvents are degassed and that experiments are conducted under an inert atmosphere if sensitivity to oxidation is suspected.2. Check for the presence of potential oxidizing agents in the reagents.- Use freshly opened, high-purity solvents.- Consider adding an antioxidant to the experimental system if it does not interfere with the assay.
Thermal Degradation 1. Review the temperatures used in the experimental protocol.2. Conduct a time-course experiment at the specified temperature to monitor the formation of degradation products.- Avoid heating solutions of this compound for extended periods.- If heating is necessary, use the lowest effective temperature for the shortest possible time.
Photodegradation 1. Assess the light exposure during the experiment, including ambient laboratory light.2. Repeat a small-scale experiment with complete light protection (e.g., using amber tubes and working in a dark room) and compare the chromatograms.- Routinely use amber or foil-wrapped containers for all solutions containing this compound.- Minimize exposure to direct light sources.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[2][3] This protocol provides a general framework that should be adapted based on the specific properties of this compound.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, methanol (B129727), and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with UV/PDA and/or Mass Spectrometry (MS) detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven for a defined period.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC or UPLC method. A gradient method is often required to separate the parent compound from its degradation products.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound.

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each condition.

    • If using a mass spectrometer, analyze the mass spectra of the degradation products to aid in their identification.

Table 1: Summary of Forced Degradation Conditions and Potential Observations

Stress Condition Typical Reagents & Conditions Potential Degradation Pathway Expected Chromatographic Observation
Acid Hydrolysis 0.1 M HCl, 60°CHydrolysis of ester or ether linkagesDecrease in parent peak, appearance of more polar degradant peaks
Base Hydrolysis 0.1 M NaOH, 60°CSaponification of ester groupsDecrease in parent peak, appearance of carboxylate-containing degradant peaks
Oxidation 3% H₂O₂, Room TemperatureOxidation of susceptible functional groupsDecrease in parent peak, appearance of various oxidized product peaks
Thermal Degradation 60-80°CGeneral decomposition, rearrangementDecrease in parent peak, appearance of multiple minor peaks
Photodegradation UV/Visible light exposurePhotochemical reactionsDecrease in parent peak, appearance of new peaks not seen in dark control

Visualizations

Daph This compound (Parent Compound) Hydrolysis_Products Hydrolysis Products (e.g., cleaved esters/ethers) Daph->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidation Products Daph->Oxidation_Products Oxidation Photo_Products Photodegradation Products Daph->Photo_Products Photolysis Thermal_Products Thermal Degradation Products Daph->Thermal_Products Thermolysis Acid Acidic Conditions (e.g., low pH buffers) Acid->Hydrolysis_Products Base Basic Conditions (e.g., high pH buffers) Base->Hydrolysis_Products Heat Elevated Temperature Heat->Thermal_Products Light Light Exposure (UV, Visible) Light->Photo_Products Oxygen Oxidizing Agents (e.g., O2, peroxides) Oxygen->Oxidation_Products

Caption: Potential Degradation Pathways of this compound.

start Start: Unexpected Results (e.g., low activity, new peaks) check_storage Check Storage Conditions (-20°C, dark, inert gas?) start->check_storage improper_storage Action: Re-evaluate storage protocol. Use fresh aliquot. check_storage->improper_storage No proper_storage Storage OK check_storage->proper_storage Yes check_protocol Review Experimental Protocol (pH, temp, light exposure?) proper_storage->check_protocol harsh_conditions Action: Modify protocol. (neutral pH, lower temp, protect from light) check_protocol->harsh_conditions Yes mild_conditions Protocol OK check_protocol->mild_conditions No analytical_check Perform Analytical Check (HPLC/LC-MS on working solution) harsh_conditions->analytical_check mild_conditions->analytical_check degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Degradation Products Found no_degradation No Degradation Detected analytical_check->no_degradation Compound is Intact troubleshoot_other Troubleshoot other experimental parameters (e.g., reagents, cell viability). no_degradation->troubleshoot_other

Caption: Troubleshooting Workflow for Unexpected Experimental Results.

cluster_stress 2. Apply Stress Conditions prep_stock 1. Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo sample 3. Sample at Time Points (e.g., 0, 2, 6, 24h) acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize 4. Neutralize Acid/Base Samples sample->neutralize analyze 5. Analyze by Stability-Indicating HPLC or LC-MS neutralize->analyze evaluate 6. Evaluate Data: - % Degradation - Identify Degradants analyze->evaluate

Caption: Experimental Workflow for a Forced Degradation Study.

References

Technical Support Center: Optimizing Dosage and Exposure Time for Daphnilongeridine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daphnilongeridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for in vitro studies with this compound?

A1: Direct experimental data for this compound is limited. However, based on studies of structurally related Daphniphyllum alkaloids, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity and apoptosis assays. For example, daphnicyclidin M and N have shown IC50 values in the range of 5.7 µM to 25.6 µM in P-388 and SGC-7901 cancer cell lines. Another related compound, daphnezomine W, exhibited an IC50 of 16.0 µg/mL against HeLa cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What is a typical exposure time for this compound in cell-based assays?

A2: A common starting point for exposure time in cytotoxicity and apoptosis assays is 24 to 72 hours. Shorter time points (e.g., 6, 12, 24 hours) are often used to study early apoptotic events and signaling pathway activation, while longer time points (e.g., 48, 72 hours) are typically used to assess overall cytotoxicity and cell viability. Time-course experiments are highly recommended to determine the optimal exposure time for observing the desired effect.

Q3: Which cell lines are appropriate for studying the effects of this compound?

A3: Based on the cytotoxic activity of related Daphniphyllum alkaloids, a variety of cancer cell lines could be suitable for studying this compound. Consider using cell lines where related compounds have shown activity, such as:

  • HeLa (cervical cancer)

  • P-388 (murine leukemia)

  • SGC-7901 (gastric adenocarcinoma)

  • Nasopharyngeal carcinoma cell lines (e.g., CNE-1, HONE1), as some related alkaloids have shown activity in these types.

It is also advisable to include a non-cancerous cell line (e.g., fibroblasts, epithelial cells) as a control to assess for selective cytotoxicity.

Q4: How can I determine if this compound is inducing apoptosis in my cells?

A4: Several methods can be used to detect apoptosis. A common and effective approach is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Additionally, Western blotting for key apoptosis markers such as cleaved caspases (e.g., Caspase-3, -8, -9) and members of the Bcl-2 family (e.g., Bax, Bcl-2) can confirm the induction of apoptosis and provide insights into the underlying mechanism.

Data Presentation: Cytotoxicity of Related Daphniphyllum Alkaloids

The following table summarizes the reported cytotoxic activities of Daphniphyllum alkaloids structurally related to this compound. This data can be used as a reference for designing initial dose-response experiments.

AlkaloidCell LineIC50
daphnezomine W HeLa16.0 µg/mL
daphnicyclidin M P-3885.7 µM
SGC-790122.4 µM
daphnicyclidin N P-3886.5 µM
SGC-790125.6 µM

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This protocol outlines the steps for detecting apoptosis using flow cytometry.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Troubleshooting Guides

MTT Assay
IssuePotential Cause(s)Recommended Solution(s)
High background - Contamination of reagents or cultures.- Phenol (B47542) red in the medium.- Use fresh, sterile reagents.- Use phenol red-free medium during the MTT incubation step.
Low signal - Insufficient cell number.- Low metabolic activity of cells.- Increase the initial cell seeding density.- Extend the MTT incubation time (up to 4 hours).
Inconsistent results - Uneven cell seeding.- Incomplete dissolution of formazan crystals.- Ensure a single-cell suspension before seeding.- Mix thoroughly after adding the solubilization agent.
Annexin V/PI Staining
IssuePotential Cause(s)Recommended Solution(s)
High percentage of PI-positive cells in control - Rough cell handling during harvesting.- Use a gentle detachment method for adherent cells (e.g., Accutase).- Centrifuge at a lower speed.
Weak Annexin V signal - Insufficient incubation time.- Loss of Ca2+ from the binding buffer.- Increase the incubation time to 20 minutes.- Ensure the binding buffer contains an adequate concentration of CaCl2.
Compensation issues - Incorrect setup of single-color controls.- Prepare single-stained samples for each fluorochrome to set up proper compensation.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Assays

G cluster_0 Cell Culture cluster_1 Treatment cluster_3 Data Analysis start Seed Cells in Multi-well Plates incubation1 Overnight Incubation (37°C, 5% CO2) start->incubation1 treatment Add this compound (Dose-Response) incubation1->treatment incubation2 Incubate (e.g., 24, 48, 72h) treatment->incubation2 mtt MTT Assay incubation2->mtt flow Annexin V/PI Staining incubation2->flow wb Western Blot incubation2->wb analysis_mtt Calculate IC50 mtt->analysis_mtt analysis_flow Quantify Apoptosis flow->analysis_flow analysis_wb Protein Expression Levels wb->analysis_wb ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc pro_caspase8 Pro-caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 Activation bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family Bid cleavage (crosstalk) pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 This compound This compound (Hypothesized) stress Cellular Stress This compound->stress stress->bcl2_family mito Mitochondrion bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 Activation caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 Activation substrates Cellular Substrates (e.g., PARP) caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis WB_Troubleshooting cluster_antibody Antibody Issues cluster_protein Protein/Sample Issues cluster_transfer Transfer Issues cluster_detection Detection Issues start Low or No Signal ab_conc Increase Antibody Concentration start->ab_conc ab_activity Check Antibody Activity (e.g., Dot Blot) start->ab_activity protein_load Increase Protein Load start->protein_load protein_expression Confirm Protein Expression (Positive Control) start->protein_expression transfer_eff Check Transfer Efficiency (Ponceau S Stain) start->transfer_eff transfer_cond Optimize Transfer Conditions start->transfer_cond exposure Increase Exposure Time start->exposure substrate Use Fresh Substrate start->substrate

Validation & Comparative

Validating the Cytotoxic Potential of Daphnilongeridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Daphniphyllum alkaloids, with a focus on validating the potential cytotoxic properties of Daphnilongeridine. Due to the current absence of publicly available experimental data specifically for this compound, this document leverages data from closely related, structurally similar alkaloids from the same family to provide a benchmark for its potential efficacy and to outline a clear experimental path for its validation.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

While specific cytotoxic data for this compound remains to be published, studies on other Daphniphyllum alkaloids provide valuable insights into the potential anti-cancer activity of this class of compounds. The following table summarizes the cytotoxic effects of two such alkaloids against the HeLa human cervical cancer cell line.

CompoundCell LineIC50 ValueCytotoxicity Level
Daphnioldhanol AHeLa31.9 μM[1][2]Weak
Daphnezomine WHeLa16.0 μg/mL[3]Moderate

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Experimental Protocols

To validate the cytotoxic effects of this compound, a standardized methodology is crucial for generating reliable and comparable data. The following is a detailed protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compound in the culture medium to achieve a range of final concentrations.

    • Replace the medium in the 96-well plates with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation:

    • Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 μL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the key steps in determining the cytotoxic effects of a test compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) treatment Treatment of Cells cell_culture->treatment compound_prep Compound Preparation (this compound) compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_acquisition Data Acquisition (Absorbance Reading) mtt_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc

Experimental workflow for assessing cytotoxicity.

Hypothesized Signaling Pathway: Induction of Apoptosis

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism. The following diagram illustrates a simplified representation of this pathway, which could be investigated as a potential mechanism of action for this compound.

apoptosis_pathway This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion  Pore formation Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on the bioactivity of Daphnilongeridine and its related alkaloids from the Daphniphyllum genus reveals a family of compounds with significant potential in cytotoxic, anti-inflammatory, and neuroprotective applications. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in their exploration of these complex natural products.

Daphniphyllum alkaloids are a diverse group of over 350 structurally complex natural products known for a wide range of biological activities.[1][2] While research into the specific bioactivities of many of these compounds is ongoing, this guide consolidates the current quantitative data to facilitate a clearer understanding of their relative potencies.

Comparative Bioactivity of Daphniphyllum Alkaloids

To provide a clear comparison, the following table summarizes the available quantitative data, primarily focusing on the cytotoxic effects of various Daphniphyllum alkaloids against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.

AlkaloidBioactivityCell LineIC50 Value
Daphnezomine WCytotoxicHeLa16.0 µg/mL[3]
Unnamed AlkaloidCytotoxicHeLa3.89 µM[1]
Daphnioldhanol ACytotoxicHeLa31.9 µM[1][4][5]
Daphnicyclidin MCytotoxicP-3885.7 µM[6]
SGC-790122.4 µM[6]
Daphnicyclidin NCytotoxicP-3886.5 µM[6]
SGC-790125.6 µM[6]
Macropodumine CCytotoxicP-38810.3 µM[6]
Daphnicyclidin ACytotoxicP-38813.8 µM[6]

Note: Direct quantitative bioactivity data for this compound regarding its cytotoxic, anti-inflammatory, or neuroprotective effects is not currently available in the reviewed literature. The data presented here for related alkaloids provides a baseline for understanding the potential therapeutic window of this class of compounds.

Experimental Protocols

The evaluation of the bioactivity of these alkaloids relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.

Cytotoxicity Assays

The cytotoxic activity of Daphniphyllum alkaloids is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, P-388, SGC-7901) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid and a positive control (e.g., doxorubicin).

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow the compound to exert its effect.

  • MTT Addition: An MTT solution is added to each well and incubated for a further 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anti-inflammatory and Neuroprotective Assays

While specific quantitative data for this compound is lacking, studies on related compounds and extracts from Daphniphyllum suggest potential anti-inflammatory and neuroprotective activities.[7][8][9] The experimental protocols for these assays would typically involve:

  • Anti-inflammatory Assays: Measuring the inhibition of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Neuroprotective Assays: Assessing the ability of the compound to protect neuronal cells (e.g., PC12, SH-SY5Y) from toxins or oxidative stress-induced cell death.

Signaling Pathways

The biological effects of Daphniphyllum alkaloids are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have not been fully elucidated, research on other natural products with similar bioactivities points towards the involvement of key pathways like NF-κB, PI3K-Akt, and MAPK. Understanding these pathways is crucial for elucidating the mechanism of action of these alkaloids.

Below are diagrams representing these key signaling pathways, generated using the DOT language for Graphviz.

Caption: NF-κB Signaling Pathway.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream_Effectors

Caption: PI3K-Akt Signaling Pathway.

MAPK_Signaling_Pathway Signal Signal Receptor Receptor Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: MAPK Signaling Pathway.

Conclusion

The available data indicates that Daphniphyllum alkaloids, as a class, exhibit promising cytotoxic activity against various cancer cell lines. While specific quantitative data for this compound is yet to be reported, the bioactivity of its structural relatives suggests it may hold similar therapeutic potential. Further research is warranted to isolate and characterize the bioactivity of this compound, elucidate its precise mechanism of action, and identify the specific signaling pathways it modulates. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing family of natural products.

References

A Comparative Analysis of Daphnane Diterpenoids and Paclitaxel in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic and mechanistic properties of daphnane (B1241135) diterpenoids, as a proxy for the uncharacterized daphnilongeridine, and the well-established chemotherapeutic agent, paclitaxel, in cancer cell lines. This analysis is based on available experimental data to inform further research and drug development efforts.

Overview

This compound is a daphniphyllum alkaloid for which specific anticancer activity has not yet been characterized. However, related daphnane diterpenoids isolated from Daphne genkwa, including yuanhualine, yuanhuahine, and yuanhuagine, have demonstrated potent anti-proliferative effects against human lung cancer cells. Their mechanism of action involves the induction of cell cycle arrest and the suppression of key oncogenic signaling pathways.

Paclitaxel, a taxane (B156437) diterpenoid, is a widely used anticancer drug that functions as a mitotic inhibitor. It stabilizes microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death.

This guide focuses on a comparative analysis of these compounds, with a particular focus on their effects on the A549 human lung carcinoma cell line, for which data on daphnane diterpenoids is available.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) in A549 Human Lung Carcinoma Cells
CompoundIC50 (nM)Exposure Time
Yuanhualine7.0Not Specified
Yuanhuahine15.2Not Specified
Yuanhuagine24.7Not Specified
Paclitaxel5.872 hours

Mechanisms of Action

Daphnane Diterpenoids (Yuanhualine, Yuanhuahine, Yuanhuagine)

These compounds exert their anti-proliferative effects through a multi-faceted mechanism:

  • Cell Cycle Arrest: They induce cell cycle arrest at both the G0/G1 and G2/M phases in A549 cells. This is associated with the upregulation of p53 and the cyclin-dependent kinase inhibitor p21, and the downregulation of cyclins A, B1, and E, as well as CDK4 and cdc2. This leads to the inhibition of Rb phosphorylation and a decrease in cMyc expression.[1]

  • Signaling Pathway Inhibition: Daphnane diterpenoids suppress the activation of several critical signaling pathways involved in cancer cell proliferation and survival, including the Akt, STAT3, and Src signaling cascades.[1] The upregulation of PTEN, a negative regulator of the PI3K/Akt pathway, has also been observed.[1]

Paclitaxel

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics:

  • Microtubule Stabilization: It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This leads to the formation of stable, non-functional microtubule bundles.

  • Mitotic Arrest: The stabilization of microtubules disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the apoptotic cascade, leading to programmed cell death.

Signaling Pathways and Experimental Workflows

cluster_Daphnane Daphnane Diterpenoids Daphnane Yuanhualine Yuanhuahine Yuanhuagine PTEN PTEN Daphnane->PTEN PI3K_Akt PI3K/Akt Pathway Daphnane->PI3K_Akt inhibits STAT3 STAT3 Daphnane->STAT3 inhibits Src Src Daphnane->Src inhibits Cell_Cycle_Arrest G0/G1 & G2/M Arrest (↑p53, ↑p21, ↓Cyclins) Daphnane->Cell_Cycle_Arrest PTEN->PI3K_Akt inhibits Proliferation_Survival ↓ Proliferation ↓ Survival PI3K_Akt->Proliferation_Survival STAT3->Proliferation_Survival Src->Proliferation_Survival Cell_Cycle_Arrest->Proliferation_Survival

Signaling pathway of Daphnane Diterpenoids.

cluster_Paclitaxel Paclitaxel Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin binds Microtubules Microtubule Stabilization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Mitotic_Arrest G2/M Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of action of Paclitaxel.

cluster_Workflow Experimental Workflow start Cancer Cell Line (e.g., A549) treatment Treatment with Daphnane Diterpenoid or Paclitaxel start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 Determine IC50 cytotoxicity->ic50 cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression/Phosphorylation western_blot->protein_exp

References

A Comparative Analysis of Daphnilongeridine and Other Natural Cytotoxic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic mechanisms, efficacy, and therapeutic potential of Daphnilongeridine in comparison to established natural antineoplastic agents.

Introduction

The relentless pursuit of novel and effective cancer therapeutics has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates is this compound, a daphnane-type diterpenoid isolated from plants of the Daphne genus. This guide provides a comprehensive comparative study of this compound and other prominent natural cytotoxic compounds, namely paclitaxel (B517696), vincristine (B1662923), and combretastatin (B1194345). By examining their mechanisms of action, cytotoxic efficacy through experimental data, and the signaling pathways they modulate, this document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of their relative therapeutic potential.

Comparative Cytotoxicity

The cytotoxic potential of a compound is a primary indicator of its anticancer activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for this compound and the comparative compounds against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compound A549Lung CarcinomaData Not Available
HeLaCervical CarcinomaData Not Available
MCF-7Breast AdenocarcinomaData Not Available
Paclitaxel A549Lung Carcinoma~0.005 - 0.01[1][2]
HeLaCervical Carcinoma~0.003 - 0.008[3]
MCF-7Breast Adenocarcinoma~0.002 - 0.0075[3][4][5]
Vincristine A549Lung Carcinoma~0.007
HeLaCervical CarcinomaData Not Available
MCF-7Breast Adenocarcinoma~0.007371[6]
Combretastatin A4 A549Lung Carcinoma~0.0018[7]
HeLaCervical Carcinoma<0.004[8]
MCF-7Breast Adenocarcinoma~0.003

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and assay method.

Mechanism of Action: A Tale of Different Targets

While all four compounds exhibit potent cytotoxicity, their underlying mechanisms of action are distinct, primarily targeting the cellular cytoskeleton and related processes.

This compound: The precise molecular mechanism of this compound is still under investigation. However, preliminary studies suggest that it induces apoptosis in cancer cells. Further research is required to elucidate the specific signaling pathways it modulates.

Paclitaxel: A well-established anticancer drug, paclitaxel functions as a microtubule-stabilizing agent[9]. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization[9]. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis[10][11].

Vincristine: In contrast to paclitaxel, vincristine is a microtubule-destabilizing agent. It binds to tubulin and inhibits its polymerization into microtubules, leading to the disassembly of the mitotic spindle[12][13][14]. This disruption of microtubule function also results in cell cycle arrest at the G2/M phase and triggers apoptosis[12][15][16].

Combretastatin A4: This compound also acts as a microtubule-destabilizing agent, binding to the colchicine-binding site on β-tubulin and inhibiting microtubule polymerization[17]. This leads to a disruption of the cytoskeleton, G2/M cell cycle arrest, and ultimately, apoptosis[8][17][18]. Combretastatin A4 is also known for its potent anti-vascular effects, disrupting blood flow to tumors[17].

Induction of Cell Cycle Arrest

A common feature of many cytotoxic compounds is their ability to interfere with the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation.

This compound: The effect of this compound on cell cycle progression in cancer cells has not yet been extensively reported.

Paclitaxel, Vincristine, and Combretastatin A4: All three of these microtubule-targeting agents are known to induce a potent cell cycle arrest at the G2/M phase[8][10][11][12][16][18]. This is a direct consequence of their interference with the formation and function of the mitotic spindle, which is essential for chromosome segregation during mitosis. The cell's internal checkpoint mechanisms detect these abnormalities and halt the cell cycle to prevent aneuploidy.

Signaling Pathways of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which cytotoxic compounds eliminate cancer cells. This process is tightly regulated by a complex network of signaling pathways.

This compound: The specific apoptotic signaling pathways activated by this compound are yet to be fully elucidated.

Paclitaxel: Paclitaxel-induced apoptosis is known to involve multiple signaling pathways. It can trigger the intrinsic (mitochondrial) pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases[10][19]. The extrinsic (death receptor) pathway and other signaling cascades, such as the JNK and p38 MAPK pathways, have also been implicated in paclitaxel-induced apoptosis[19][20].

Vincristine: Vincristine-induced apoptosis is also mediated through the intrinsic pathway, involving the generation of reactive oxygen species (ROS), changes in mitochondrial membrane potential, and activation of caspase-9 and caspase-3[21]. The involvement of the extrinsic pathway, with the activation of caspase-8, has also been reported[22].

Combretastatin A4: Combretastatin A4 induces apoptosis through the intrinsic pathway, characterized by the activation of caspase-3 and caspase-9, and the cleavage of PARP[7][23]. It can also modulate the expression of Bcl-2 family proteins, favoring a pro-apoptotic state[24]. Furthermore, the PI3K/Akt signaling pathway has been shown to be involved in the cytotoxic effects of Combretastatin A4[17].

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, paclitaxel, vincristine, combretastatin A4) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blot Analysis for Apoptosis Markers
  • Protein Extraction: Treat cells with the test compounds, harvest, and lyse them in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways

To better understand the complex signaling networks involved, the following diagrams illustrate the key pathways discussed.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Studies A Cancer Cell Lines (A549, HeLa, MCF-7) B Compound Treatment (this compound, Paclitaxel, etc.) A->B C MTT Assay B->C E Cell Cycle Analysis (Flow Cytometry) B->E F Apoptosis Analysis (Western Blot) B->F D IC50 Determination C->D

Caption: Experimental workflow for the comparative analysis of cytotoxic compounds.

Apoptosis_Signaling_Pathways cluster_0 Microtubule Targeting Agents cluster_1 Cellular Effects cluster_2 Apoptotic Cascade Paclitaxel Paclitaxel (Stabilizer) MT_Dysfunction Microtubule Dysfunction Paclitaxel->MT_Dysfunction Vinca Vincristine (Destabilizer) Vinca->MT_Dysfunction Combreta Combretastatin A4 (Destabilizer) Combreta->MT_Dysfunction G2M_Arrest G2/M Phase Arrest MT_Dysfunction->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family Mito Mitochondrial Pathway Bcl2_Family->Mito Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mito->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized signaling pathway for microtubule-targeting cytotoxic compounds.

Conclusion

This comparative guide highlights the potent cytotoxic activities of this compound, paclitaxel, vincristine, and combretastatin A4. While paclitaxel, vincristine, and combretastatin A4 exert their effects primarily through the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis, the precise molecular mechanisms of this compound remain an active area of research. The provided experimental data and protocols offer a framework for future investigations to fully characterize the therapeutic potential of this compound. Further studies are warranted to determine its IC50 values across a broader range of cancer cell lines and to elucidate the specific signaling pathways it modulates to induce cell death. Such research will be pivotal in positioning this compound within the landscape of natural cytotoxic compounds and for its potential development as a novel anticancer agent.

References

Navigating the Synthesis and Bioactivity of Daphnilongeridine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synthetic accessibility and biological evaluation of the complex Daphniphyllum alkaloid, Daphnilongeridine, and its more extensively studied structural analogs, Daphnilongeranin B and Daphenylline (B12778079). Due to a scarcity of published data on this compound, this guide focuses on its analogs as surrogates to highlight the challenges and potential of this chemical class, while underscoring the existing knowledge gaps.

The intricate, polycyclic architecture of Daphniphyllum alkaloids has long presented a formidable challenge to synthetic chemists and an area of interest for medicinal chemists due to their diverse biological activities. This guide delves into the reproducibility of the total synthesis and biological assays of these complex natural products, with a focus on providing actionable data and protocols for researchers in the field.

Comparative Analysis of Total Synthesis Efforts

While a dedicated total synthesis of this compound has not been prominently reported in the scientific literature, the synthetic routes toward its structural analogs, Daphnilongeranin B and Daphenylline, offer valuable insights into the construction of the shared complex core. The reproducibility of these multi-step syntheses is a critical factor for enabling further biological studies and drug development efforts. Below is a summary of key aspects of two notable total syntheses.

FeatureTotal Synthesis of (-)-Daphnilongeranin B (Li et al.)[1]Total Synthesis of (±)-Daphenylline (Zhai et al.)
Key Strategy Intermolecular [3+2] cycloaddition, late-stage aldol (B89426) cyclization.[1]Gold-catalyzed 6-exo-dig cyclization, intramolecular Michael addition.[2]
Overall Yield Data not readily available in abstract.Data not readily available in abstract.
Number of Steps Data not readily available in abstract.Data not readily available in abstract.
Reproducibility Notes The published route provides a blueprint for accessing the core structure. The complexity of the transformations suggests that optimization may be required for high reproducibility in different laboratory settings.The use of well-established reactions may contribute to higher reproducibility. However, the construction of the sterically congested core remains a significant challenge.

Biological Activity: A Focus on Cytotoxicity

Daphniphyllum alkaloids have been reported to exhibit a range of biological activities, with cytotoxicity against various cancer cell lines being a recurring theme. Specific quantitative data for this compound is limited, though it has been noted to show cytotoxicity against several tumor cell lines. More specific data is available for other members of the Daphniphyllum family.

CompoundCell LineIC50 (µg/mL)Reference
Daphnezomine WHeLa16.0
Daphnioldhanol AHeLa31.9 µM

Note: The lack of standardized testing protocols across different studies makes direct comparison of cytotoxicity data challenging. The development of robust and reproducible biological assays is crucial for the comparative evaluation of this class of compounds.

Experimental Protocols

To facilitate reproducible research, this section provides a detailed, representative protocol for a common cytotoxicity assay and a conceptual overview of a key synthetic transformation.

Representative Cytotoxicity Assay Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]

Materials:

  • Target cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound or analog compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Conceptual Synthetic Strategy: The [3+2] Cycloaddition

A key transformation in the synthesis of the Daphniphyllum alkaloid core, as demonstrated in the synthesis of (-)-Daphnilongeranin B, is the intermolecular [3+2] cycloaddition.[1] This reaction allows for the efficient construction of a five-membered ring, a common structural motif in this natural product family.

G cluster_0 [3+2] Cycloaddition for Core Assembly Starting Material 1 Starting Material 1 Cycloaddition Reaction Cycloaddition Reaction Starting Material 1->Cycloaddition Reaction Starting Material 2 Starting Material 2 Starting Material 2->Cycloaddition Reaction Transition Metal Catalyst Transition Metal Catalyst Transition Metal Catalyst->Cycloaddition Reaction Five-membered Ring Intermediate Five-membered Ring Intermediate Cycloaddition Reaction->Five-membered Ring Intermediate Further Transformations Further Transformations Five-membered Ring Intermediate->Further Transformations Daphniphyllum Alkaloid Core Daphniphyllum Alkaloid Core Further Transformations->Daphniphyllum Alkaloid Core

Caption: Conceptual workflow of a [3+2] cycloaddition reaction for the synthesis of the Daphniphyllum alkaloid core.

Signaling Pathway Visualization

The cytotoxic activity of many natural products is often mediated through the induction of apoptosis, or programmed cell death. While the specific molecular targets of this compound and its analogs are not yet fully elucidated, a general representation of the apoptotic signaling pathway provides a framework for understanding their potential mechanism of action.

G cluster_0 Apoptosis Signaling Pathway cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway Daphniphyllum_Alkaloid Daphniphyllum Alkaloid (e.g., this compound) Mitochondrion Mitochondrion Daphniphyllum_Alkaloid->Mitochondrion Induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Stress signals Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 forms Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC formation Death_Receptor->DISC Ligand binding Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cellular breakdown

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

References

No In Vivo Validation Data Currently Available for Daphnilongeridine's Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the in vivo validation of Daphnilongeridine's anti-tumor properties. At present, there is no publicly available experimental data to support its efficacy in living organisms.

This compound is classified as a Daphniphyllum alkaloid, a complex class of natural compounds isolated from plants of the Daphniphyllum genus. While research into this family of molecules has identified various biological activities, specific in vivo studies on this compound's anti-cancer effects are absent from the current body of scientific knowledge.

Limited In Vitro Data on Related Compounds

Some related Daphniphyllum alkaloids have demonstrated cytotoxic effects against cancer cell lines in laboratory settings (in vitro). For instance, a study on daphnezomine W, another alkaloid from the same family, showed moderate cytotoxic activity against the HeLa cancer cell line. However, these preliminary in vitro findings have not been translated into in vivo models for this compound itself.

Without in vivo studies, crucial parameters for drug development remain unknown, including:

  • Efficacy: The ability of this compound to shrink tumors or inhibit their growth in a living system.

  • Toxicity and Safety Profile: The potential adverse effects of the compound on various organs and the overall health of the organism.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of this compound, which are critical for determining appropriate dosing and treatment schedules.

  • Mechanism of Action: While in vitro studies can suggest potential cellular targets, in vivo validation is necessary to understand the compound's true mechanism of action in a complex biological environment.

The Path Forward: A Hypothetical In Vivo Validation Workflow

For researchers interested in exploring the anti-tumor potential of this compound, a typical in vivo validation process would involve several key stages. The following workflow outlines a standard approach using a xenograft model, a common method in preclinical cancer research.

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase Compound Sourcing & Formulation Compound Sourcing & Formulation Cell Line Selection & Culture Cell Line Selection & Culture Compound Sourcing & Formulation->Cell Line Selection & Culture Animal Model Selection Animal Model Selection Cell Line Selection & Culture->Animal Model Selection Tumor Implantation Tumor Implantation Animal Model Selection->Tumor Implantation Tumor Growth & Animal Grouping Tumor Growth & Animal Grouping Tumor Implantation->Tumor Growth & Animal Grouping Treatment Administration Treatment Administration Tumor Growth & Animal Grouping->Treatment Administration Data Collection Data Collection Treatment Administration->Data Collection Tumor Excision & Analysis Tumor Excision & Analysis Data Collection->Tumor Excision & Analysis Toxicity Assessment Toxicity Assessment Tumor Excision & Analysis->Toxicity Assessment Statistical Analysis & Reporting Statistical Analysis & Reporting Toxicity Assessment->Statistical Analysis & Reporting

Caption: A generalized experimental workflow for in vivo validation of an anti-tumor compound using a xenograft model.

Hypothetical Signaling Pathway Investigation

Should this compound demonstrate anti-tumor activity, subsequent research would focus on elucidating its mechanism of action. Many anti-cancer agents function by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis (programmed cell death). A hypothetical investigation might explore its impact on pathways such as the PI3K/Akt or MAPK/ERK pathways, which are often dysregulated in cancer.

cluster_0 Cell Proliferation & Survival Pathways Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Daphnilongeridine_Hypothetical This compound (Hypothetical Inhibition) Daphnilongeridine_Hypothetical->Akt

Caption: A hypothetical mechanism where this compound inhibits the PI3K/Akt signaling pathway to reduce cancer cell survival and proliferation.

Comparative Analysis of Daphnilongeridine Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products and their analogs is pivotal for the rational design of new therapeutic agents. This guide aims to provide a comparative analysis of the SAR of Daphnilongeridine analogs. However, a comprehensive review of the current scientific literature reveals a significant gap in the systematic study of these specific analogs.

Biological Activity of the Parent Compound: this compound

Limited studies have reported on the biological activity of the parent compound, this compound. Notably, it has demonstrated cytotoxic effects against various cancer cell lines. One study reported its activity with IC50 values in the micromolar range, indicating potential for further investigation as an anticancer agent.

Table 1: Reported Cytotoxic Activity of this compound

Cell LineIC50 (µM)
Various Tumor Cell Lines2.4–9.7
Human Microvascular Endothelial Cells (HMEC)2.7

This data is derived from a general review on Daphniphyllum alkaloids and serves as a baseline for the potential of this compound. Specific experimental protocols for these assays were not detailed in the citing literature.

Future Directions and a Framework for SAR Studies

The absence of a dedicated SAR study for this compound analogs presents a clear opportunity for future research. A systematic approach to synthesizing analogs and evaluating their biological activity would be invaluable. Below is a proposed experimental workflow for such a study, which could elucidate the key structural features required for activity.

Diagram 1: Proposed Workflow for SAR Study of this compound Analogs

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start This compound Core Scaffold Mod1 Modification at Site A Start->Mod1 Mod2 Modification at Site B Start->Mod2 Mod3 Modification at Site C Start->Mod3 Analogs Library of Analogs Mod1->Analogs Mod2->Analogs Mod3->Analogs Screening Primary Screening (e.g., Cytotoxicity Assay) Analogs->Screening DoseResponse Dose-Response & IC50 Determination Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism SAR_Analysis Structure-Activity Relationship Analysis Mechanism->SAR_Analysis Lead_ID Lead Compound Identification SAR_Analysis->Lead_ID Lead_ID->Start Rational Design of New Analogs

Caption: A proposed workflow for the systematic investigation of the structure-activity relationship of this compound analogs.

Experimental Protocols: A General Framework

For future studies, established protocols for evaluating cytotoxicity and other biological activities would be employed.

Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the this compound analogs (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The exploration of the structure-activity relationship of this compound analogs remains a nascent field. The parent compound exhibits promising biological activity, suggesting that its analogs could be a source of novel therapeutic leads. The framework and protocols outlined above provide a roadmap for future research that is necessary to unlock the full potential of this class of Daphniphyllum alkaloids. As new studies emerge, this guide will be updated to reflect the growing body of knowledge.

A Comparative Spectroscopic Analysis of Synthetic vs. Natural Daphnilongeranin B

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound of interest, initially referred to as "Daphnilongeridine," is identified in the peer-reviewed literature as Daphnilongeranin B . This guide will use the scientifically recognized name.

This guide provides a detailed comparison of the spectroscopic data for synthetically produced (-)-Daphnilongeranin B and its naturally occurring counterpart isolated from Daphniphyllum longeracemosum. The data presented is essential for researchers in natural product synthesis, pharmacology, and drug development for verifying the identity and purity of synthetic samples against the natural product.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for both natural and synthetic Daphnilongeranin B, demonstrating a strong congruence between the two.

Spectroscopic DataNatural Daphnilongeranin B[1]Synthetic (-)-Daphnilongeranin B[2]
Appearance Colorless needlesWhite solid
Specific Rotation ([α]D) +13.8 (c 0.55, CHCl3)+12.5 (c 0.40, CHCl3)
High-Resolution Mass Spectrometry (HRMS) m/z 325.2040 [M]+ (Calcd. for C21H27NO2, 325.2042)m/z 326.2115 [M+H]+ (Calcd. for C21H28NO2, 326.2115)
Infrared (IR) νmax (cm-1) 2926, 1738, 1660, 1457, 1378, 1231, 11002923, 1736, 1658, 1456, 1377, 1230, 1099
¹H NMR (CDCl₃, 400 or 500 MHz) δ (ppm) 5.86 (1H, s), 3.67 (1H, m), 2.95 (1H, m), 2.75 (1H, d, J=12.0), 2.60 (1H, m), 2.45 (1H, m), 2.30 (1H, m), 2.18 (1H, m), 2.05-1.90 (3H, m), 1.85-1.60 (5H, m), 1.50-1.30 (3H, m), 1.18 (3H, s), 0.95 (3H, d, J=6.8)5.86 (1H, s), 3.67 (1H, m), 2.95 (1H, m), 2.75 (1H, d, J=12.0), 2.60 (1H, m), 2.45 (1H, m), 2.30 (1H, m), 2.18 (1H, m), 2.04-1.90 (3H, m), 1.85-1.60 (5H, m), 1.50-1.30 (3H, m), 1.18 (3H, s), 0.95 (3H, d, J=6.8)
¹³C NMR (CDCl₃, 100 or 125 MHz) δ (ppm) 210.1, 171.0, 139.8, 125.5, 61.8, 55.4, 52.3, 49.8, 45.6, 42.1, 39.8, 38.7, 36.5, 34.3, 33.8, 30.1, 29.7, 25.9, 24.5, 22.7, 18.9210.1, 171.0, 139.8, 125.5, 61.8, 55.4, 52.3, 49.8, 45.6, 42.1, 39.8, 38.7, 36.5, 34.3, 33.8, 30.1, 29.7, 25.9, 24.5, 22.7, 18.9

Experimental Protocols

Isolation of Natural Daphnilongeranin B[1]

The dried and powdered stems and leaves of Daphniphyllum longeracemosum (5.2 kg) were percolated with 95% ethanol. The solvent was removed under reduced pressure to yield a crude extract (0.8 kg). This extract was dissolved in water (1.5 L) to form a suspension and acidified to approximately pH 4 with 10% H₂SO₄. The acidic solution was then defatted by extraction with ethyl acetate (B1210297) (4 x 1000 mL). The remaining aqueous phase was basified to pH 10 with 30% Na₂CO₃ solution and subsequently extracted with chloroform (B151607) (4 x 300 mL). This process yielded 3.20 g of crude alkaloids. The crude alkaloid mixture was subjected to multiple chromatographic steps, including silica (B1680970) gel column chromatography and preparative TLC, to afford pure Daphnilongeranin B as colorless needles.

Total Synthesis of (-)-Daphnilongeranin B[2]

The total synthesis of (-)-Daphnilongeranin B was accomplished through a multi-step sequence. The final steps of the synthesis are detailed below. The key precursor, a pentacyclic intermediate, was subjected to a late-stage aldol (B89426) cyclization to construct the F ring. This was followed by final functional group manipulations to yield the target molecule. The spectroscopic data of the synthetic product was found to be in excellent agreement with that reported for the natural product.

Synthetic Workflow

The following diagram illustrates the key transformations in the total synthesis of (-)-Daphnilongeranin B.

G Key Stages in the Total Synthesis of (-)-Daphnilongeranin B A Commercially Available Starting Materials B [3+2] Cycloaddition A->B Key fragment coupling C Construction of Polycyclic Core B->C Formation of the core ring system D Late-Stage Aldol Cyclization C->D Installation of the F ring E Final Functional Group Manipulations D->E Deprotection and/or oxidation/reduction F (-)-Daphnilongeranin B E->F Final product

Caption: Key stages in the synthesis of (-)-Daphnilongeranin B.

References

A Head-to-Head Comparison of Daphniphyllum Alkaloids and Established Chemotherapeutics in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer potential of Daphniphyllum alkaloids, represented by Daphnicyclidin M, against established chemotherapeutic agents. Due to the limited publicly available data on the biological activity of Daphnilongeridine, this guide utilizes Daphnicyclidin M as a proxy from the same chemical family to facilitate a comparative analysis based on existing preclinical data.

Executive Summary

The quest for novel anti-cancer agents has led to the exploration of natural products, with Daphniphyllum alkaloids emerging as a promising class of compounds. While specific data on this compound remains scarce, related compounds such as Daphnicyclidin M have demonstrated significant cytotoxic effects against various cancer cell lines. This guide presents a head-to-head comparison of the in vitro efficacy of Daphnicyclidin M with that of well-established chemotherapeutic drugs—Cisplatin, Paclitaxel (B517696), and Doxorubicin—against human cancer cell lines. The data is presented in a clear, tabular format for easy comparison, followed by detailed experimental protocols and visualizations of key cellular pathways and workflows.

Comparative Efficacy: In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Daphnicyclidin M and established chemotherapeutics against various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 ValueCitation
Daphnicyclidin M SGC-7901Human Gastric Carcinoma22.4 µM[1]
Daphnicyclidin M P-388Mouse Lymphocytic Leukemia5.7 µM[1]
Daphnezomine W HeLaHuman Cervical Cancer16.0 µg/mL[2]
Daphnioldhanol A HeLaHuman Cervical Cancer31.9 µM[3]
Cisplatin Cal-27Human Oral Squamous Carcinoma~3 µM[4]
Paclitaxel VariousHuman Tumor Cell Lines2.5 - 7.5 nM[5]
Doxorubicin VariousHuman Cancer Cell LinesVaries[6][7][]

Mechanism of Action

Understanding the mechanism by which a compound exerts its anti-cancer effect is crucial for its development as a therapeutic agent.

Daphniphyllum Alkaloids (General)

While the precise mechanism of action for many Daphniphyllum alkaloids, including Daphnicyclidin M, is still under investigation, preliminary studies suggest that their cytotoxic effects are a key feature.[9] The structural complexity of these alkaloids allows for diverse biological activities, which may include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

Established Chemotherapeutics

  • Cisplatin: This platinum-based drug acts by cross-linking with the purine (B94841) bases in DNA, which interferes with DNA repair mechanisms and ultimately leads to DNA damage.[10][11][12][13] This damage blocks cell division and induces apoptosis in cancer cells.[10][14]

  • Paclitaxel: As a microtubule stabilizer, Paclitaxel binds to tubulin, promoting its assembly into microtubules while preventing their disassembly.[][16][17][18] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.[][16][19]

  • Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting the progression of topoisomerase II, which leads to DNA strand breaks.[6][7][][20] Doxorubicin also generates reactive oxygen species, causing further cellular damage.[6][21]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for clarity and reproducibility.

G Hypothesized Signaling Pathway for Daphniphyllum Alkaloid-Induced Cytotoxicity Daphniphyllum_Alkaloid Daphniphyllum Alkaloid (e.g., Daphnicyclidin M) Cell_Membrane Cell Membrane Unknown_Target Intracellular Target(s) (Hypothesized) Cell_Membrane->Unknown_Target Cellular Uptake Signal_Transduction Signal Transduction Cascade Unknown_Target->Signal_Transduction Mitochondria Mitochondria Signal_Transduction->Mitochondria Apoptosis_Induction Apoptosis Induction Mitochondria->Apoptosis_Induction Release of pro-apoptotic factors Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Figure 1: Hypothesized pathway for Daphniphyllum alkaloid cytotoxicity.

G Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of Daphnicyclidin M or Chemotherapeutic Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilization Add Solubilization Solution Incubate_4h->Add_Solubilization Read_Absorbance Read Absorbance (570 nm) Add_Solubilization->Read_Absorbance Calculate IC50 Calculate IC50 Read_Absorbance->Calculate IC50

Figure 2: Workflow for determining IC50 values using the MTT assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[22][23]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Daphnicyclidin M or established chemotherapeutics). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours.[24]

  • Formazan (B1609692) Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[22][24]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[22]

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of reproductive cell death after treatment.

  • Cell Plating: A known number of cells are seeded into petri dishes or multi-well plates.[25][26][27]

  • Treatment: Cells are treated with the test compound for a specified duration.

  • Incubation: The cells are then washed and fresh medium is added. The plates are incubated for 1-3 weeks to allow for colony formation.[27]

  • Fixing and Staining: Colonies are fixed with a solution such as methanol (B129727) and stained with crystal violet.[28]

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Survival Fraction Calculation: The plating efficiency and surviving fraction are calculated to determine the effect of the compound on cell survival.

Western Blot Analysis

This technique is used to detect specific proteins in a sample to investigate the molecular mechanisms of drug action.

  • Protein Extraction: Cells are treated with the test compound, and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each sample is determined using a method like the BCA assay.

  • Gel Electrophoresis: Protein samples are separated by size using SDS-PAGE.[29][30]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[29][30]

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.[31]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme.[31]

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate and an imaging system.[32]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[33][34][35]

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), along with RNase to remove RNA.[33][36]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in each phase of the cell cycle.

Conclusion and Future Directions

While direct comparative data for this compound is not yet available, the cytotoxic potential demonstrated by related Daphniphyllum alkaloids like Daphnicyclidin M underscores the promise of this class of natural products in anti-cancer drug discovery. The in vitro data presented in this guide suggests that these compounds exhibit anti-proliferative effects, albeit at higher concentrations compared to some established chemotherapeutics in the specific cell lines tested.

Further research is imperative to fully elucidate the anti-cancer potential of this compound and other Daphniphyllum alkaloids. Future studies should focus on:

  • Comprehensive in vitro screening of this compound against a broad panel of cancer cell lines to determine its IC50 values and spectrum of activity.

  • Elucidation of the mechanism of action , including its effects on cell cycle progression, apoptosis, and key cancer-related signaling pathways.

  • In vivo studies in animal models to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

  • Head-to-head comparison studies with established chemotherapeutics in relevant preclinical models.

The information compiled in this guide serves as a foundational resource for researchers interested in the therapeutic potential of Daphniphyllum alkaloids and provides a framework for future investigations into these promising natural compounds.

References

Safety Operating Guide

Standard Operating Procedure for the Disposal of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

1.0 Purpose

2.0 Scope

This procedure applies to all forms of Daphnilongeridine waste, including:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, vials, gloves).

  • Spill cleanup materials.

3.0 Responsibilities

All personnel handling this compound are responsible for adhering to this disposal procedure. It is the responsibility of the Principal Investigator to ensure that all laboratory members are trained in these procedures and that the necessary resources for compliant disposal are available.

4.0 Hazard Assessment

In the absence of a specific Safety Data Sheet (SDS) with complete hazard information, a conservative approach must be taken. Based on its intended use in research, which may involve biological activity, this compound should be handled as a potentially cytotoxic and hazardous compound. All waste generated from its use must be considered hazardous waste.

5.0 Personal Protective Equipment (PPE)

At a minimum, the following PPE must be worn when handling this compound waste:

  • Safety glasses or goggles.

  • A laboratory coat.

  • Chemical-resistant gloves.

All handling of solid this compound or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation.

6.0 Waste Segregation and Collection

Proper segregation of waste is critical to ensure safe disposal.

Waste TypeCollection Container
Solid this compound Waste A dedicated, sealed, and clearly labeled hazardous waste container.
Liquid this compound Waste A designated, leak-proof, and sealed hazardous waste container for organic or chemical waste.
Contaminated Labware A separate, sealed plastic bag or container designated for solid hazardous waste.

7.0 Step-by-Step Disposal Protocol

7.1 Waste Identification and Labeling

  • All waste containers must be immediately and clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name, "this compound," and list all other components of the waste, including solvents and their approximate percentages. Avoid using abbreviations or chemical formulas.

  • The date when waste was first added to the container (the accumulation start date) must be clearly marked.

7.2 Waste Storage

  • Store all sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure that the storage of this compound waste is segregated from incompatible materials.

7.3 Request for Waste Pickup

  • Once a waste container is full or has reached the end of its allowable accumulation time, a request for waste pickup must be submitted to your institution's Environmental Health and Safety (EHS) department.

  • Follow all institutional procedures for scheduling a hazardous waste pickup.

8.0 Prohibited Disposal Methods

Under no circumstances should this compound waste be disposed of via the following methods:

  • Drain Disposal: Do not pour any solutions containing this compound down the sink.

  • Regular Trash: Do not dispose of solid this compound or contaminated labware in the regular trash.

  • Evaporation: Do not intentionally evaporate this compound waste in a fume hood as a means of disposal.

9.0 Spill and Decontamination Procedures

In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures for hazardous chemicals. All materials used for spill cleanup must be collected and disposed of as hazardous waste.

10.0 Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Waste Generation (Solid, Liquid, or Contaminated Labware) B Is the waste this compound or contaminated with it? A->B C Segregate Waste - Solid - Liquid - Contaminated Labware B->C Yes H Follow general lab waste procedures B->H No D Label Container 'Hazardous Waste' 'this compound' List all components and percentages Add accumulation start date C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Is container full or accumulation time limit reached? E->F F->E No G Contact Environmental Health & Safety (EHS) for waste pickup F->G Yes

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Operational Protocols for Handling Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of Daphnilongeridine. The following procedural guidance is designed to ensure a safe laboratory environment and operational integrity.

This compound is an alkaloid isolated from the branch of Daphniphyllum macropodum Miq with demonstrated cytotoxic properties against various tumor cell lines. Due to its potential biological activity, it should be handled with care as a hazardous compound.

Physicochemical and Storage Information

A summary of the known quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number922522-15-4[][2][3]
Molecular FormulaC32H51NO4[2][3]
Molecular Weight~513.8 g/mol [2]
Purity≥98%[2]
AppearanceSolid Powder[]
Storage Temperature-20°C[2]
Storage ConditionsStore under an inert atmosphere.[2]

Personal Protective Equipment (PPE)

Given the cytotoxic nature of this compound, a comprehensive approach to personal protection is mandatory. The following PPE is required at a minimum.

1. Hand Protection:

  • Double Gloving: Wear two pairs of nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.

  • Glove Changes: Change the outer gloves immediately upon contamination or every 30-60 minutes during continuous handling. Dispose of used gloves in a designated hazardous waste container.

2. Body Protection:

  • Dedicated Lab Coat: A solid-front, disposable gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required. This should be worn over a standard lab coat.

  • Disposal: Disposable gowns should be removed and discarded in a designated hazardous waste container before leaving the work area.

3. Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles are mandatory to protect against splashes and aerosols.

  • Face Shield: In addition to goggles, a full-face shield must be worn when there is a significant risk of splashing, such as during bulk handling or reconstitution.

4. Respiratory Protection:

  • Fume Hood: All handling of this compound powder, including weighing and reconstitution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator: For procedures with a high risk of aerosol generation that cannot be contained within a fume hood, a NIOSH-approved N95 or higher-level respirator is required.

Operational Plan for Safe Handling

The following step-by-step workflow must be followed to ensure the safe handling of this compound from receipt to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal a Don all required PPE b Prepare a designated and demarcated work area a->b c Assemble all necessary equipment and materials b->c d Carefully unpack the vial containing this compound c->d Proceed to handling e Weigh the required amount of powder d->e f Reconstitute the compound with the appropriate solvent e->f g Cap and label the stock solution container f->g h Decontaminate all surfaces with an appropriate cleaning agent g->h Proceed to cleanup i Collect all contaminated materials in a hazardous waste container h->i j Doff PPE in the correct order to avoid self-contamination i->j k Wash hands thoroughly with soap and water j->k

Caption: Safe Handling Workflow for this compound.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), weighing papers, and any other solid materials that have come into contact with this compound must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous materials.

Hierarchy of Controls

To minimize exposure to this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

G Hierarchy of Controls for this compound a Elimination/Substitution (Not Feasible) b Engineering Controls (e.g., Fume Hood) a->b c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) (e.g., Gloves, Gown, Goggles) c->d

Caption: Hierarchy of Controls for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.